Uridine-15N2
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i10+1,11+1 |
InChI Key |
DRTQHJPVMGBUCF-DMNIUWJGSA-N |
Isomeric SMILES |
C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Uridine-15N2: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-15N2 is a stable isotope-labeled version of the naturally occurring pyrimidine nucleoside, uridine. In this molecule, the two nitrogen atoms within the uracil base are replaced with the heavy isotope of nitrogen, ¹⁵N. This isotopic labeling makes this compound an invaluable tool in a wide range of research applications, particularly in studies involving nucleic acid metabolism, RNA biosynthesis, and the elucidation of biomolecular structures and interactions. Its non-radioactive nature makes it a safe and effective tracer for in vivo and in vitro studies. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presentation.
Chemical Properties of this compound
This compound shares the same fundamental chemical structure as its unlabeled counterpart, with the key difference being the increased molecular weight due to the presence of two ¹⁵N atoms. This mass difference is the basis for its utility in mass spectrometry-based analytical techniques.
| Property | Value |
| Chemical Name | Uridine-1,3-¹⁵N₂ |
| Molecular Formula | C₉H₁₂¹⁵N₂O₆ |
| Molecular Weight | 246.19 g/mol |
| CAS Number | 92487-68-8 |
| Appearance | White to off-white solid |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N |
| Chemical Purity | ≥98% |
| Solubility | Soluble in water and DMSO |
| Storage | Store at 2-8°C, protected from light and moisture |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and chemoenzymatic methods.
Chemoenzymatic Synthesis
A highly efficient method for the synthesis of ¹⁵N-labeled uridine nucleotides involves a chemoenzymatic pathway starting from [¹⁵N]uracil and a labeled glucose source. This method leverages the specificity of enzymes to achieve high yields and isotopic incorporation.
Experimental Protocol: Chemoenzymatic Synthesis of [¹⁵N]UTP
This protocol describes the synthesis of ¹⁵N-labeled Uridine Triphosphate (UTP), which can be subsequently converted to this compound.
-
Reaction Setup: A one-pot reaction is assembled containing the following key components:
-
[¹⁵N₂]uracil as the nitrogen source.
-
[¹³C₆]glucose as the carbon source for the ribose moiety (unlabeled glucose can be used if only ¹⁵N labeling is desired).
-
A cocktail of eleven enzymes to catalyze the conversion of glucose to 5-phosphoribosyl-1-pyrophosphate (PRPP) and the subsequent formation of UMP.
-
Uracil phosphoribosyltransferase to catalyze the reaction between [¹⁵N₂]uracil and PRPP to form [¹⁵N₂]UMP.
-
Kinases to phosphorylate UMP to UDP and then to UTP.
-
An ATP regeneration system (e.g., creatine phosphate and creatine kinase) to supply the necessary ATP for the phosphorylation steps.
-
A NADP⁺ recycling system (e.g., glutamate dehydrogenase) for the oxidative steps in the pentose phosphate pathway.
-
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC to track the consumption of starting materials and the formation of the desired product.
-
Purification: Upon completion, the [¹⁵N₂]UTP is purified from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography.
Chemical Synthesis
Chemical synthesis provides a versatile route to ¹⁵N-labeled uridine derivatives, including phosphoramidites for solid-phase RNA synthesis.
Experimental Protocol: Synthesis of [3-¹⁵N]-labeled Uridine Phosphoramidite
This protocol outlines a high-yielding synthesis of a uridine phosphoramidite labeled at the N3 position.
-
Protection of Uridine: Commercially available uridine is first protected at the 5' and 2'-hydroxyl groups using appropriate protecting groups (e.g., dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS), respectively).
-
Nitration: The N3 position of the protected uridine is nitrated.
-
¹⁵N-Labeling: The nitro group is then displaced by a labeled nitrogen source, such as ¹⁵NH₄Cl, to introduce the ¹⁵N isotope at the N3 position.
-
Phosphitylation: The 3'-hydroxyl group is phosphitylated using a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the phosphoramidite.
-
Purification: The final [3-¹⁵N]-labeled uridine phosphoramidite is purified using column chromatography.
Applications and Experimental Protocols
This compound is a versatile tool in various research fields. Its primary applications are in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for studying the structure, dynamics, and metabolism of nucleic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N NMR spectroscopy, particularly in combination with ¹H NMR in 2D experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), provides detailed information about the local chemical environment of the nitrogen atoms in this compound. This is invaluable for studying RNA structure, folding, and interactions with other molecules.
Experimental Protocol: ¹H-¹⁵N HSQC NMR of a this compound Labeled RNA Oligonucleotide
-
Sample Preparation:
-
Dissolve the lyophilized this compound labeled RNA oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).
-
The final concentration should be in the range of 0.1-1.0 mM.
-
Add 5-10% D₂O to the sample for the lock signal.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Set the sample temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to check the sample quality and optimize shimming.
-
Set up a 2D ¹H-¹⁵N HSQC experiment. Typical parameters include:
-
Spectral widths: ~12 ppm for ¹H and ~35 ppm for ¹⁵N (centered around the expected imino and amino resonances).
-
Number of scans: 16-64 per increment, depending on the sample concentration.
-
Number of increments in the indirect dimension (¹⁵N): 128-256.
-
Use water suppression techniques (e.g., WATERGATE or presaturation).
-
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply window functions (e.g., squared sine bell) and Fourier transform the data.
-
Phase the spectrum and perform baseline correction.
-
The resulting spectrum will show correlations between the protons and their directly attached ¹⁵N atoms. Chemical shift perturbations upon ligand binding or changes in environmental conditions can be monitored to map interaction sites and study conformational changes.
-
Mass Spectrometry (MS)
The precise mass difference between this compound and its unlabeled counterpart allows for its use as an internal standard in quantitative mass spectrometry-based studies. This is particularly useful for quantifying uridine levels in biological samples and for flux analysis of nucleotide metabolism.
Experimental Protocol: LC-MS/MS for Quantification of Uridine in a Biological Sample
-
Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., cells, tissue) in a suitable extraction buffer (e.g., methanol/acetonitrile/water).
-
Add a known amount of this compound as an internal standard to the homogenate.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant and dry it under vacuum.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS System Setup:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Equip the LC with a suitable column for nucleoside separation (e.g., a C18 reversed-phase column).
-
Set up a gradient elution program using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Method:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both unlabeled uridine and this compound.
-
For Uridine: m/z 245.1 → 113.0
-
For this compound: m/z 247.1 → 115.0
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte (uridine) and the internal standard (this compound).
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of unlabeled uridine spiked with the same amount of internal standard.
-
Quantify the amount of uridine in the biological sample by comparing its peak area ratio to the calibration curve.
-
Signaling and Metabolic Pathways
Uridine plays a central role in several key metabolic pathways, most notably in the de novo and salvage pathways for pyrimidine nucleotide synthesis, which are essential for RNA production.
Uridine Metabolism
The metabolism of uridine is a tightly regulated process involving both synthesis and degradation pathways. Uridine can be synthesized de novo from simpler precursors or salvaged from the breakdown of nucleic acids.
RNA Biosynthesis
Uridine triphosphate (UTP), derived from uridine, is one of the four essential nucleotide triphosphates required for the synthesis of RNA by RNA polymerase.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its utility in NMR spectroscopy and mass spectrometry enables detailed investigations into the structure, dynamics, and metabolism of nucleic acids. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of this compound in a variety of research contexts, from basic biochemical studies to drug development. As analytical technologies continue to advance, the importance of stable isotope-labeled compounds like this compound in elucidating complex biological processes is only set to grow.
The Biological Role of Uridine-15N2 in RNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological role and applications of Uridine-15N2 in the study of RNA synthesis. This compound serves as a stable isotope-labeled tracer, enabling researchers to meticulously track the fate of uridine in cellular processes. Its incorporation into newly synthesized RNA allows for precise quantification of RNA dynamics, structural analysis, and the investigation of metabolic pathways, proving invaluable in basic research and the development of RNA-based therapeutics.
Core Principles of this compound Labeling
Uridine, a fundamental pyrimidine nucleoside, is a key building block for RNA synthesis. Cells utilize two primary pathways for the synthesis of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.[1][2] The salvage pathway recycles uridine and uracil from the extracellular environment and from the degradation of RNA.[3][4][5]
This compound, in which the two nitrogen atoms in the uracil base are replaced with the stable isotope ¹⁵N, is chemically identical to endogenous uridine. When introduced to cells, it is readily taken up and enters the uridine salvage pathway. Uridine phosphorylase and uridine kinase catalyze its conversion into ¹⁵N₂-UMP, which is subsequently phosphorylated to ¹⁵N₂-UTP. This isotopically labeled UTP is then incorporated into nascent RNA transcripts by RNA polymerases during transcription.
The key utility of this compound lies in its distinct mass. The two ¹⁵N atoms increase the molecular weight of the uridine base, allowing for its differentiation from the naturally abundant ¹⁴N-uridine using highly sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the precise tracking and quantification of newly synthesized RNA molecules.
Quantitative Analysis of RNA Synthesis and Turnover
Metabolic labeling with this compound, often in a "pulse-chase" experimental design, is a powerful method to determine the kinetics of RNA synthesis and degradation.
-
Pulse: Cells are incubated with this compound for a defined period, leading to the labeling of newly transcribed RNA.
-
Chase: The ¹⁵N-labeled medium is replaced with a medium containing unlabeled uridine, and the decay of the ¹⁵N-labeled RNA population is monitored over time.
By quantifying the ratio of ¹⁵N-labeled to ¹⁴N-unlabeled RNA at different time points using liquid chromatography-mass spectrometry (LC-MS), researchers can calculate the rates of RNA synthesis and decay.
Table 1: Quantitative Parameters in RNA Metabolic Labeling Studies
| Parameter | Description | Typical Method of Measurement | Reference |
| Incorporation Rate | The rate at which the isotopic label is incorporated into the RNA pool. | LC-MS analysis of labeled nucleosides from total RNA. | |
| Isotopic Enrichment | The percentage of a specific nucleoside that is isotopically labeled. | Mass spectrometry to determine the ratio of labeled to unlabeled nucleosides. | |
| RNA Synthesis Rate (k_s) | The rate at which new RNA molecules are transcribed. | Calculated from the incorporation of labeled nucleosides over a short pulse period. | |
| RNA Degradation Rate (k_d) | The rate at which RNA molecules are degraded. | Determined by monitoring the decay of labeled RNA during a chase period. | |
| RNA Half-life (t_1/2) | The time it takes for half of the RNA molecules of a specific type to be degraded. | Calculated from the degradation rate (t_1/2 = ln(2)/k_d). |
Elucidating RNA Structure and Dynamics with NMR Spectroscopy
This compound, often in conjunction with ¹³C labeling, is instrumental in NMR-based studies of RNA structure and dynamics. The ¹⁵N nucleus is NMR-active, and its incorporation into RNA helps to overcome the spectral overlap that is a common challenge in the NMR analysis of large biomolecules.
By using ¹⁵N-labeled RNA, researchers can perform heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which resolves the signals of protons attached to nitrogen atoms. This allows for the assignment of specific resonances to individual atoms within the RNA molecule, providing crucial information for determining its three-dimensional structure and studying its conformational changes upon binding to proteins or small molecules.
Applications in Drug Development
The ability to track and characterize RNA with high precision makes this compound a valuable tool in the development of RNA-targeted therapeutics.
Studying RNA-Drug Interactions
Understanding how a small molecule drug binds to its target RNA is crucial for rational drug design. By using ¹⁵N-labeled RNA in NMR titration experiments, researchers can monitor the chemical shift perturbations of specific nucleotides upon the addition of a drug candidate. These changes reveal the binding site and can provide insights into the conformational changes induced by the drug. This information is critical for optimizing the affinity and specificity of the drug.
Development of mRNA Therapeutics
The recent success of mRNA vaccines has highlighted the potential of RNA as a therapeutic modality. The stability and translational efficiency of therapeutic mRNA are critical for its efficacy. While modifications like pseudouridine and N1-methyl-pseudouridine are commonly used to enhance these properties, isotopic labeling with this compound can be employed during the manufacturing process to:
-
Quantify the incorporation of modified nucleotides: Ensuring the correct composition of the final mRNA product.
-
Assess the stability of the mRNA product: By tracing the fate of the labeled mRNA over time.
-
Investigate the interactions with delivery vehicles: Understanding how the mRNA interacts with lipid nanoparticles or other delivery systems.
Experimental Protocols
Metabolic Labeling of RNA with this compound
This protocol is adapted from methods for metabolic labeling with uridine analogs.
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Pulse Labeling: Replace the standard medium with a uridine-free medium supplemented with this compound (final concentration typically in the µM to mM range, to be optimized for the specific cell line and experimental goals). Incubate for the desired pulse duration (e.g., 1-24 hours).
-
Chase (for turnover studies): After the pulse, wash the cells with phosphate-buffered saline (PBS) and replace the labeling medium with a standard growth medium containing a high concentration of unlabeled uridine (e.g., 10-20 fold excess compared to the labeled uridine) to effectively chase the label.
-
Cell Harvesting: At each time point, wash the cells with cold PBS and harvest them for RNA extraction.
RNA Extraction and Preparation for Mass Spectrometry
-
RNA Isolation: Extract total RNA from the harvested cells using a standard method such as TRIzol reagent or a column-based kit.
-
RNA Hydrolysis: Digest the purified RNA to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Sample Cleanup: Remove the enzymes from the digested sample, for example, by using a molecular weight cutoff filter.
-
LC-MS Analysis: Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the ¹⁴N- and ¹⁵N-labeled uridine.
Sample Preparation for NMR Spectroscopy
-
In vitro Transcription: Synthesize the RNA of interest in vitro using T7 RNA polymerase with ¹⁵N-labeled UTP and other required NTPs.
-
RNA Purification: Purify the transcribed RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Buffer Exchange: Exchange the purified RNA into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
Concentration: Concentrate the RNA sample to the desired concentration for NMR analysis (typically in the high µM to mM range).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uracil salvage pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Uridine-15N2 for Nucleic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Uridine-15N2, a stable isotope-labeled nucleoside, and its applications in the detailed study of nucleic acids. From elucidating RNA structure and function to tracing metabolic pathways and aiding in drug discovery, this compound has become an indispensable tool for researchers. This document details the experimental protocols, quantitative data, and conceptual frameworks necessary for its effective use.
Introduction to this compound
This compound is a specialized form of uridine where the two nitrogen atoms in the uracil base are replaced with the stable isotope nitrogen-15 (¹⁵N). This isotopic labeling provides a powerful and non-radioactive method for tracking the incorporation and fate of uridine in nucleic acids. The increased mass and distinct nuclear magnetic properties of ¹⁵N allow for sensitive detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, respectively.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₂¹⁵N₂O₆ |
| Molecular Weight | ~246.19 g/mol |
| Isotopic Enrichment | Typically >98% |
| Applications | NMR Spectroscopy, Mass Spectrometry, Metabolic Labeling |
Core Applications in Nucleic Acid Research
The unique characteristics of this compound make it a versatile tool for a range of applications in nucleic acid research, including:
-
Structural Biology: Determining the three-dimensional structure and dynamics of RNA molecules using NMR spectroscopy.[1][2][3]
-
Metabolic Labeling and Flux Analysis: Tracing the synthesis, turnover, and metabolic fate of RNA within cells and organisms.[4][5]
-
Drug Discovery and Development: Investigating the mechanism of action of drugs that target nucleic acid metabolism and exploring drug resistance mechanisms in cancer cells.
Experimental Protocols
In Vitro Transcription for ¹⁵N-Labeled RNA Synthesis
This protocol outlines the steps for producing ¹⁵N-labeled RNA for structural and biophysical studies using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
ATP, GTP, CTP solution (100 mM each)
-
¹⁵N-UTP solution (100 mM)
-
DNase I (RNase-free)
-
Purification supplies (e.g., denaturing polyacrylamide gel, size-exclusion chromatography columns)
Optimized Protocol:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed. For a standard 20 µL reaction, typical concentrations are:
-
Nuclease-free water to final volume
-
2 µL 10x Transcription Buffer
-
1 µg linearized DNA template
-
2 µL each of 100 mM ATP, GTP, CTP
-
2 µL of 100 mM ¹⁵N-UTP (For specific labeling of uridine)
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
Note: The concentration of NTPs, including ¹⁵N-UTP, can be optimized for different RNA sequences and lengths to maximize yield. Some studies suggest that lower concentrations of UTP can reduce the formation of double-stranded RNA by-products.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Longer incubation times may not necessarily increase the yield of full-length transcripts.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the ¹⁵N-labeled RNA using an appropriate method such as denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or size-exclusion chromatography to remove unincorporated nucleotides, enzymes, and truncated products.
-
Quantification and Storage: Determine the concentration of the purified RNA using UV-Vis spectrophotometry (A260). Store the labeled RNA at -80°C.
Metabolic Labeling of Mammalian Cells with ¹⁵N-Uridine
This protocol describes the in vivo incorporation of ¹⁵N-uridine into the RNA of cultured mammalian cells to study RNA synthesis, turnover, and metabolic flux.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
¹⁵N-Uridine
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Cell lysis buffer
Protocol:
-
Cell Culture Preparation: Culture mammalian cells to the desired confluency in a complete medium supplemented with standard FBS.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with sterile PBS. Replace the standard medium with a labeling medium. The labeling medium should be prepared with dialyzed FBS to reduce the concentration of unlabeled nucleosides.
-
Labeling: Add ¹⁵N-Uridine to the labeling medium at a final concentration typically ranging from 10 to 100 µM. The optimal concentration and labeling time will depend on the cell type and the specific research question.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period. This can range from a few hours for short-term labeling to several days for steady-state labeling.
-
Cell Harvest and RNA Extraction: After the labeling period, wash the cells with ice-cold PBS and harvest them. Extract total RNA using a standard RNA extraction protocol (e.g., TRIzol or a column-based kit).
-
Analysis: The ¹⁵N-labeled RNA is now ready for downstream analysis by NMR spectroscopy or mass spectrometry.
Data Presentation and Analysis
NMR Spectroscopy of ¹⁵N-Labeled RNA
NMR spectroscopy is a powerful technique for determining the structure and dynamics of RNA in solution. The incorporation of ¹⁵N labels, particularly in uridine, aids in resolving spectral overlap and provides valuable distance and dihedral angle restraints. A key experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons.
Representative ¹H-¹⁵N HSQC Chemical Shifts for ¹⁵N-Uridine in an RNA Duplex:
| Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| Uridine (imino H3) | 13.0 - 14.5 | 155 - 165 |
| Uridine (amino H) | Not Applicable | Not Applicable |
Note: Chemical shifts are highly sensitive to the local environment and can vary depending on the RNA sequence, structure, and experimental conditions.
Mass Spectrometry of ¹⁵N-Labeled RNA
Mass spectrometry provides a highly sensitive method for quantifying the incorporation of ¹⁵N-uridine into RNA and for analyzing metabolic fluxes. By measuring the mass shift between unlabeled and ¹⁵N-labeled RNA fragments, researchers can determine the rate of RNA synthesis and degradation.
Expected Mass Shift for this compound:
Incorporation of one this compound molecule results in a mass increase of 2 Da compared to the unlabeled uridine. This allows for the clear differentiation of labeled and unlabeled species in a mass spectrum.
Fragmentation Analysis:
Upon collision-induced dissociation (CID) in a mass spectrometer, RNA fragments into characteristic product ions. For a fragment containing this compound, the masses of the resulting ions will reflect the presence of the two ¹⁵N atoms. The fragmentation of the uracil base itself can also be informative.
Representative m/z Values for a Hypothetical ¹⁵N-Uridine Containing RNA Fragment:
| Fragment Ion Type | Unlabeled m/z | ¹⁵N₂-Labeled m/z | Mass Shift (Da) |
| Precursor Ion [M-H]⁻ | X | X + 2n | +2n |
| y-series ion | Y | Y + 2m | +2m |
| c-series ion | Z | Z + 2p | +2p |
Where 'n' is the total number of this compound residues in the precursor ion, and 'm' and 'p' are the number of this compound residues in the respective fragment ions.
Visualizing Workflows and Pathways
Experimental Workflow for Quantitative RNA Analysis
The following diagram illustrates a typical workflow for studying RNA synthesis and turnover using metabolic labeling with this compound followed by LC-MS/MS analysis.
Pyrimidine Salvage Pathway in Cancer Metabolism
This compound is an excellent tracer for studying the pyrimidine salvage pathway, which is often upregulated in cancer cells to meet their high demand for nucleotides. This pathway allows cells to recycle nucleosides from the microenvironment, contributing to proliferation and drug resistance.
Application in Drug Development
The study of nucleotide metabolism is crucial in the development of anticancer and antiviral therapies. Many chemotherapeutic agents, such as 5-fluorouracil (5-FU), are nucleoside analogs that interfere with DNA and RNA synthesis. This compound can be used to trace the metabolic flux through the pyrimidine salvage pathway in the presence of such drugs. This allows researchers to:
-
Elucidate Drug Mechanism of Action: By monitoring the incorporation of ¹⁵N from this compound into RNA, researchers can quantify the extent to which a drug inhibits de novo nucleotide synthesis, thereby forcing the cell to rely on the salvage pathway.
-
Investigate Drug Resistance: Cancer cells can develop resistance to chemotherapy by upregulating the salvage pathway. Tracing with this compound can reveal these metabolic adaptations, providing insights for developing strategies to overcome resistance. For instance, studies have shown that some cancer cells can utilize uridine to bypass glucose dependency, a finding with significant therapeutic implications.
Conclusion
This compound is a powerful and versatile tool for investigating the multifaceted world of nucleic acids. Its application in NMR spectroscopy and mass spectrometry enables detailed structural and metabolic studies that are crucial for advancing our understanding of fundamental biological processes and for the development of novel therapeutics. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to effectively incorporate this compound into their studies of nucleic acid biology.
References
- 1. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine as a hub in cancer metabolism and RNA biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Uridine-15N2 vs unlabeled uridine in experiments
An In-depth Technical Guide: Uridine-15N2 vs. Unlabeled Uridine in Experiments
Introduction
Uridine is a fundamental nucleoside, forming a core component of ribonucleic acid (RNA). In biological research and drug development, understanding the dynamics of RNA synthesis, processing, and degradation is critical for elucidating gene expression regulation, disease mechanisms, and the effects of therapeutic agents. While unlabeled uridine is a standard component of cell culture media, its stable isotope-labeled counterpart, this compound, offers a powerful tool for tracing and quantifying these dynamic processes.
This technical guide provides a comprehensive overview of the use of this compound in experimental settings, contrasting it with unlabeled uridine. It is intended for researchers, scientists, and drug development professionals who wish to leverage stable isotope labeling to gain deeper insights into RNA biology.
Core Principle: Metabolic Labeling with this compound
This compound is a form of uridine where the two nitrogen atoms in the pyrimidine ring are replaced with the heavy, non-radioactive isotope ¹⁵N instead of the common ¹⁴N. When introduced to cells, this compound is processed by the cell's native ribonucleoside salvage pathway, phosphorylated, and incorporated into newly transcribed RNA, just like its unlabeled counterpart.[1][2] This makes it an excellent tracer for monitoring the lifecycle of RNA.[3] The key advantage is that this "heavy" label does not typically alter the biological function of the molecule but makes it distinguishable from the pre-existing, unlabeled pool of RNA.
References
Unlocking Cellular Secrets: A Technical Guide to the Advantages of Uridine-15N2 in Research
For Immediate Release
In the intricate world of cellular biology and drug development, the ability to accurately track and quantify the lifecycle of RNA is paramount. Uridine-15N2, a stable isotope-labeled version of a fundamental RNA building block, has emerged as an indispensable tool for researchers. By incorporating two heavy nitrogen-15 (¹⁵N) atoms, this molecule provides a distinct mass signature that allows scientists to precisely differentiate and measure newly synthesized RNA from the pre-existing pool. This technical guide delves into the core advantages of using this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its applications in mass spectrometry, NMR spectroscopy, and metabolic labeling, complete with detailed experimental protocols and data.
Core Advantages of this compound
This compound offers three primary advantages that significantly enhance the precision, reliability, and depth of RNA-centric research:
-
Precise Quantification with Isotope Dilution Mass Spectrometry: In quantitative mass spectrometry (MS), this compound serves as an ideal internal standard.[1] Because it is chemically identical to its native counterpart but mass-shifted, it can be spiked into a sample in a known quantity.[2] This "isotope dilution" strategy allows for highly accurate quantification of uridine and its modifications, as any sample loss during preparation affects both the labeled standard and the native analyte equally.[3][4] This ensures that the final ratio remains constant, leading to precise and reproducible measurements, a critical factor in biomarker discovery and validation.[1]
-
Elucidation of RNA Structure and Dynamics with NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules in solution. Incorporating ¹⁵N labels into RNA is crucial for resolving the otherwise crowded proton spectra. This compound enables a variety of multidimensional NMR experiments (like ¹H-¹⁵N HSQC) that help assign specific signals to individual atoms within the RNA molecule. This allows researchers to study the intricate folding of RNA and to observe conformational changes upon interaction with proteins, small molecules, or potential drug candidates.
-
Tracking RNA Synthesis and Turnover via Metabolic Labeling: As a precursor to RNA synthesis, this compound can be introduced into cell cultures, where it is taken up by cells and incorporated into newly transcribed RNA. This "pulse-labeling" makes nascent RNA "visible" to mass spectrometers or other analytical techniques. By tracking the incorporation and subsequent decay of the ¹⁵N label over time in a "pulse-chase" experiment, scientists can accurately determine the synthesis (transcription) and degradation rates of specific transcripts. This provides a dynamic view of gene expression that is unattainable with conventional methods that only measure static RNA levels.
Quantitative Data at a Glance
The use of stable isotopes provides measurable improvements in analytical sensitivity and accuracy. While specific performance metrics can vary by instrument and experimental design, the following table summarizes typical quantitative advantages observed when using ¹⁵N-labeled standards in mass spectrometry and NMR.
| Parameter | Unlabeled Analysis | This compound Analysis | Advantage |
| LC-MS Quantification | |||
| Limit of Quantification (LOQ) | Variable, subject to matrix effects | Lower, improved signal-to-noise | Higher sensitivity and precision |
| Measurement Precision (CV%) | 5-15% | <5% | Improved reproducibility |
| Accuracy (% Bias) | Can be high due to extraction inefficiency | Minimized by internal standard ratio | Higher accuracy, "gold standard" results |
| NMR Spectroscopy | |||
| Signal Resolution | High spectral overlap in ¹H spectra | Resolved signals in 2D ¹H-¹⁵N spectra | Unambiguous resonance assignment |
| Signal-to-Noise Ratio (SNR) | N/A | Enables ¹⁵N-edited experiments | Feasibility of advanced structural studies |
Note: Data are representative values compiled from typical biological mass spectrometry and NMR experimental outcomes.
Key Experimental Methodologies and Workflows
To fully leverage the benefits of this compound, specific experimental protocols are required. Below are detailed methodologies for its primary applications.
Experimental Protocol 1: Quantification of RNA Modifications by Isotope Dilution LC-MS/MS
This protocol describes the use of this compound as an internal standard for the absolute quantification of a modified nucleoside (e.g., dihydrouridine) in an RNA sample.
-
Sample Preparation & Spiking:
-
Isolate total RNA from the biological sample of interest using a standard method (e.g., Trizol extraction).
-
Quantify the total RNA concentration (e.g., using a NanoDrop spectrophotometer).
-
To 10 µg of total RNA, add a known amount (e.g., 10 pmol) of this compound as an internal standard.
-
-
Enzymatic Digestion to Nucleosides:
-
Digest the RNA-standard mixture to its constituent nucleosides. This is typically a multi-enzyme process.
-
First, incubate the sample with Nuclease P1 (10 units) in a 20 mM ammonium acetate buffer (pH 5.3) at 37°C for 2 hours.
-
Second, add bacterial alkaline phosphatase (10 units) and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides.
-
-
Sample Cleanup:
-
Remove enzymes via filtration using a 10 kDa molecular weight cutoff filter.
-
Dry the flow-through containing the nucleosides under vacuum.
-
Resuspend the nucleoside pellet in 100 µL of the initial LC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase to separate the nucleosides.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Set up MRM transitions for the analyte (e.g., dihydrouridine) and the this compound internal standard. For this compound, the precursor ion [M+H]⁺ is m/z 247.1, and a common product ion (the base) is m/z 115.0.
-
Optimize collision energies for each transition to achieve maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the this compound standard.
-
Calculate the peak area ratio (Analyte Area / Standard Area).
-
Determine the absolute quantity of the analyte using a standard curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the this compound internal standard.
-
Caption: Workflow for absolute quantification using this compound.
Experimental Protocol 2: Pulse-Chase Analysis of RNA Stability
This protocol details a metabolic labeling experiment to determine RNA half-lives.
-
Pulse Phase (Labeling):
-
Culture mammalian cells (e.g., HEK293T) in standard growth medium.
-
Replace the medium with fresh medium containing this compound at a final concentration of 200 µM.
-
Incubate the cells for a "pulse" period (e.g., 2-4 hours) to allow for the incorporation of the label into newly synthesized RNA.
-
-
Chase Phase (Removal of Label):
-
Aspirate the labeling medium.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove any remaining this compound.
-
Add fresh "chase" medium containing a high concentration of unlabeled uridine (e.g., 5 mM) to outcompete any residual labeled precursor.
-
-
Time-Course Collection:
-
Harvest cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours).
-
For each time point, isolate total RNA as described in Protocol 1.
-
-
Analysis of Labeled RNA:
-
Digest the RNA from each time point to nucleosides (as in Protocol 1, but without adding an external spike).
-
Analyze the samples by LC-MS to determine the amount of this compound relative to unlabeled Uridine.
-
-
Calculating RNA Half-Life:
-
For each specific transcript of interest (which requires purification or targeted MS methods), plot the natural logarithm of the remaining fraction of labeled RNA against time.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
The half-life (t₁/₂) is calculated as ln(2)/k.
-
Caption: Determining RNA stability with this compound labeling.
This compound in Biological Pathways
This compound enters cellular metabolism primarily through the pyrimidine salvage pathway. Exogenous uridine is transported into the cell and phosphorylated by uridine-cytidine kinase (UCK) to form this compound monophosphate (UMP-15N2). Subsequent phosphorylations yield the triphosphate form (UTP-15N2), which is then directly used by RNA polymerases as a substrate for transcription. This direct route to incorporation makes it an excellent tracer for nascent RNA synthesis.
Caption: The pyrimidine salvage pathway for this compound.
Conclusion
This compound is a versatile and powerful tool that provides unparalleled accuracy and insight for researchers studying RNA biology. Its application in isotope dilution mass spectrometry sets the standard for precise quantification, while its use in NMR spectroscopy is critical for structural biology. Furthermore, as a metabolic label, it offers a dynamic window into the cellular processes of transcription and RNA decay. For scientists in basic research and drug development, mastering the use of this compound is a key step toward advancing our understanding of gene regulation and developing next-generation therapeutics.
References
The Strategic Integration of Uridine-15N2 in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling has emerged as an indispensable tool in the intricate process of drug discovery, offering unparalleled insights into metabolic pathways, target engagement, and the dynamics of biological systems. Among these, Uridine-15N2, a non-radioactive, heavy isotope-labeled version of the essential nucleoside uridine, has garnered significant attention. Its unique properties enable precise and quantitative analysis of RNA synthesis, degradation, and interactions with small molecules, thereby accelerating the identification and optimization of novel therapeutics. This technical guide provides a comprehensive overview of the core applications of this compound in drug discovery, featuring detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental workflows.
Introduction to this compound and its Significance in Drug Discovery
Uridine is a fundamental building block for RNA synthesis and plays a crucial role in various cellular processes.[1] By replacing the two nitrogen atoms in the uracil base with the heavy isotope 15N, this compound becomes a powerful probe for tracking the lifecycle of RNA. This stable isotope labeling approach offers significant advantages over traditional radioactive methods, including enhanced safety, sample stability, and compatibility with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the context of drug discovery, this compound serves as a versatile tool to:
-
Quantify RNA Metabolism: Accurately measure the rates of RNA synthesis and degradation, providing critical information on how drug candidates modulate these processes.
-
Elucidate Target Engagement: Directly assess the binding of small molecules to RNA targets through techniques like NMR spectroscopy.
-
Serve as an Internal Standard: Enable precise quantification of uridine and its metabolites in complex biological samples using isotope dilution mass spectrometry.[1]
Core Applications and Experimental Methodologies
The utility of this compound in drug discovery spans several key areas, each with specific experimental protocols that can be adapted to various research needs.
Metabolic Labeling for Quantifying RNA Dynamics
Metabolic labeling with this compound allows for the temporal tracking of newly synthesized RNA. This is particularly valuable for understanding the mechanism of action of drugs that target transcription, RNA processing, or RNA stability.
Experimental Protocol: Pulse-Chase Labeling with this compound followed by LC-MS/MS Analysis
This protocol outlines a typical pulse-chase experiment to determine RNA turnover rates in cultured cells.
-
Cell Culture and Labeling (Pulse):
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a specific concentration of this compound (e.g., 100 µM).
-
Incubate the cells for a defined period (the "pulse," e.g., 24 hours) to allow for the incorporation of the labeled uridine into newly synthesized RNA.
-
-
Removal of Labeled Precursor (Chase):
-
After the pulse period, remove the this compound-containing medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add fresh medium containing a high concentration of unlabeled uridine (the "chase," e.g., 10 mM) to prevent further incorporation of any residual this compound.
-
-
Sample Collection:
-
Harvest cells at various time points during the chase period (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
RNA Extraction and Digestion:
-
Extract total RNA from the collected cell pellets using a standard protocol (e.g., TRIzol).
-
Digest the purified RNA into individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
-
LC-MS/MS Analysis:
-
Analyze the digested nucleoside samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate the nucleosides using a suitable chromatography column.
-
Quantify the amounts of unlabeled uridine and this compound at each time point by monitoring their specific mass transitions.
-
-
Data Analysis:
-
Calculate the ratio of this compound to total uridine at each time point.
-
Determine the RNA half-life by fitting the decay of the this compound/total uridine ratio over time to an exponential decay model.
-
Quantitative Data Summary:
The following table provides a hypothetical example of data that could be generated from a pulse-chase experiment to assess the effect of a drug candidate on the stability of a specific mRNA.
| Time (hours) | % this compound Remaining (Control) | % this compound Remaining (Drug-Treated) |
| 0 | 100 | 100 |
| 2 | 85 | 95 |
| 4 | 72 | 90 |
| 8 | 52 | 81 |
| 12 | 38 | 73 |
| 24 | 14 | 53 |
NMR Spectroscopy for RNA-Ligand Interaction Studies
NMR spectroscopy is a powerful technique for characterizing the binding of small molecules to RNA targets at an atomic level.[2][3] The use of 15N-labeled RNA enhances the sensitivity and resolution of these experiments, facilitating the identification and characterization of drug candidates.
Experimental Protocol: 1H-15N HSQC NMR Titration
This protocol describes the use of Heteronuclear Single Quantum Coherence (HSQC) NMR to monitor the interaction between a this compound labeled RNA and a potential drug molecule.
-
Preparation of 15N-Labeled RNA:
-
Synthesize the target RNA in vitro using T7 RNA polymerase and 15N-labeled UTP.
-
Purify the labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE).
-
Dissolve the purified RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5).
-
-
NMR Sample Preparation:
-
Prepare a stock solution of the small molecule ligand in the same NMR buffer.
-
The final RNA concentration for the NMR experiment is typically in the range of 50-200 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled RNA in the absence of the ligand. This serves as the reference spectrum.
-
Perform a series of titrations by adding increasing amounts of the ligand to the RNA sample.
-
Acquire a 1H-15N HSQC spectrum after each addition of the ligand.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Analyze the chemical shift perturbations (CSPs) of the RNA resonances upon ligand binding. Residues in or near the binding site will exhibit significant changes in their chemical shifts.
-
Map the CSPs onto the known structure of the RNA to identify the binding site.
-
Calculate the dissociation constant (Kd) by fitting the chemical shift changes as a function of ligand concentration.
-
Quantitative Data Summary:
The following table illustrates how chemical shift perturbation data can be presented to identify key interacting residues.
| RNA Residue | Chemical Shift Change (ppm) upon Ligand Saturation |
| G12 | 0.05 |
| U13 | 0.32 |
| A14 | 0.28 |
| C15 | 0.08 |
| G25 | 0.15 |
| U26 | 0.45 |
| U27 | 0.39 |
Visualizing Key Pathways and Workflows
Graphical representations are essential for understanding the complex biological and experimental processes involved in the use of this compound.
Uridine Metabolism and Incorporation into RNA
The following diagram illustrates the cellular pathways involved in the uptake and metabolism of uridine, leading to its incorporation into newly synthesized RNA. This process is fundamental to the application of this compound as a metabolic label.
Experimental Workflow for NMR-Based Fragment Screening
This diagram outlines the systematic process of using this compound labeled RNA in an NMR-based fragment screening campaign to identify small molecule binders.
Conclusion
This compound has proven to be a robust and versatile tool in the drug discovery arsenal. Its application in metabolic labeling provides precise quantification of RNA dynamics, while its use in NMR spectroscopy offers high-resolution insights into RNA-ligand interactions. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively integrate this compound into their drug discovery programs, ultimately accelerating the development of novel RNA-targeted therapeutics. As our understanding of the "druggable" transcriptome expands, the strategic application of stable isotope labeling with this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine.
References
Methodological & Application
Application Notes: Uridine-¹⁵N₂ Metabolic Labeling for RNA Synthesis Analysis
Metabolic labeling of nascent RNA transcripts is a powerful technique for investigating the dynamics of RNA synthesis, processing, and decay. The use of stable, non-radioactive isotopes like ¹⁵N provides a safe and robust method for tracing the incorporation of nucleotides into newly transcribed RNA. Uridine-¹⁵N₂ is a uridine analog containing two ¹⁵N atoms in its pyrimidine ring. When introduced to cell culture, it is utilized by the cell's natural metabolic pathways, leading to its incorporation into the nascent RNA pool.
The primary mechanism for this incorporation is the pyrimidine salvage pathway.[1][2][3] This pathway recycles nucleosides and nucleobases from RNA/DNA degradation or from the extracellular environment to synthesize nucleotides.[2][3] Exogenous uridine is transported into the cell and phosphorylated by uridine-cytidine kinase (UCK) to form uridine monophosphate (UMP). Subsequent phosphorylations convert UMP to uridine diphosphate (UDP) and then to uridine triphosphate (UTP). This ¹⁵N₂-labeled UTP then serves as a substrate for RNA polymerases, which incorporate it into newly synthesized RNA transcripts.
By measuring the abundance of ¹⁵N₂-labeled RNA over time (a "pulse-chase" experiment), researchers can quantify the rates of RNA synthesis and decay. This method avoids the use of transcription-inhibiting drugs, which can have confounding effects on cellular physiology. The resulting labeled RNA can be quantified using techniques such as multi-isotope imaging mass spectrometry (MIMS) or liquid chromatography-mass spectrometry (LC-MS), allowing for precise measurement of isotopic enrichment.
Pyrimidine Salvage Pathway for Uridine-¹⁵N₂ Incorporation
The diagram below illustrates the metabolic route for the incorporation of exogenously supplied Uridine-¹⁵N₂ into nascent RNA.
Caption: Pyrimidine salvage pathway for Uridine-¹⁵N₂.
Experimental Protocol: Uridine-¹⁵N₂ Labeling in Adherent Mammalian Cells
This protocol provides a general framework for labeling nascent RNA in cultured mammalian cells using Uridine-¹⁵N₂. Optimization of labeling time and concentration may be required depending on the cell type and experimental goals.
1. Materials
-
Uridine-¹⁵N₂ (sterile, cell-culture grade)
-
Mammalian cell line of interest (e.g., THP-1, HAEC)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
TRIzol reagent or other RNA lysis buffer
-
Standard tissue culture plates and consumables
-
RNase-free water, tubes, and pipette tips
2. Procedure
2.1. Cell Seeding
-
The day before labeling, plate cells on tissue culture dishes.
-
Seed cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of labeling.
2.2. Preparation of Labeling Medium
-
Prepare a stock solution of Uridine-¹⁵N₂ in sterile RNase-free water or PBS.
-
On the day of the experiment, dilute the Uridine-¹⁵N₂ stock solution into pre-warmed, complete cell culture medium to the desired final concentration. A typical starting concentration can range from 100 µM to 1 mM, which should be optimized.
2.3. Metabolic Labeling (Pulse)
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the prepared Uridine-¹⁵N₂ labeling medium to the cells.
-
Incubate the cells for the desired labeling period (the "pulse"). Incubation times can range from a short pulse of 15-30 minutes to longer periods of 2 hours or more, depending on the RNA species of interest and the desired level of incorporation.
-
Incubate under standard growth conditions (e.g., 37°C, 5% CO₂).
2.4. Cell Harvesting and RNA Extraction
-
After the labeling period, quickly aspirate the labeling medium.
-
Immediately add TRIzol reagent directly to the culture dish (e.g., 1 mL for a 10 cm dish) to lyse the cells and stabilize the RNA.
-
Pipette the cell lysate up and down several times to homogenize.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Proceed with total RNA isolation according to the TRIzol manufacturer's protocol or store the lysate at -80°C.
2.5. Downstream Analysis
-
The extracted total RNA contains both pre-existing (unlabeled) and newly synthesized (¹⁵N₂-labeled) transcripts.
-
Quantification of ¹⁵N₂ incorporation is typically performed using mass spectrometry. The RNA is first digested into individual nucleosides, which are then analyzed by LC-MS/MS to determine the ratio of labeled to unlabeled uridine.
Experimental Workflow
The diagram below outlines the key steps of the Uridine-¹⁵N₂ metabolic labeling experiment.
Caption: Workflow for Uridine-¹⁵N₂ metabolic labeling.
Quantitative Data
The efficiency of Uridine-¹⁵N₂ incorporation can be assessed by measuring the isotopic enrichment in RNA over time. Pulse-chase experiments are particularly informative for determining the dynamics of RNA synthesis and transport.
Table 1: Time-Course of ¹⁵N-Uridine Incorporation in THP-1 Cells
This table summarizes the progressive labeling of nuclear and cytoplasmic RNA following a pulse with ¹⁵N-uridine, as described in studies using multi-isotope imaging mass spectrometry.
| Labeling Time (Pulse) | Relative Nuclear ¹⁵N Enrichment | Relative Cytoplasmic ¹⁵N Enrichment | Observation |
| 15 minutes | Low | Very Low | Initial incorporation is primarily nuclear. |
| 30 minutes | Moderate | Low | Nuclear signal increases significantly. |
| 60 minutes | High | Moderate | Labeled RNA begins to appear in the cytoplasm. |
| 120 minutes | Very High | High | Strong signal in both nucleus and cytoplasm. |
Table 2: Factors Influencing Labeling Efficiency
This table outlines key experimental parameters and their impact on the incorporation of uridine analogs into nascent RNA. The principles are derived from studies using similar analogs like 4-thiouridine (4sU).
| Parameter | Effect on Labeling | Considerations |
| Concentration | Higher concentrations increase incorporation, but can plateau and may introduce toxicity. | Test a range of concentrations (e.g., 50 µM to 1 mM) to find the optimal balance between labeling efficiency and cell viability. |
| Incubation Time | Longer incubation times lead to higher total incorporation and labeling of more stable transcripts. | Short pulses (5-15 min) are ideal for studying nascent transcription, while longer times are needed for decay studies. |
| Cell Type | Proliferation rate and metabolic activity influence uptake and incorporation. | Adherent cells may require higher concentrations or longer labeling times compared to suspension cells. |
| Transcript Abundance | Highly expressed genes will incorporate more label more quickly. | Analysis of low-abundance transcripts may require longer labeling times or more sensitive detection methods. |
References
Application Note: Uridine-15N2 for Enhanced RNA Quantification by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of RNA is fundamental to understanding gene expression, disease pathogenesis, and the development of novel therapeutics. Mass spectrometry (MS) coupled with stable isotope dilution techniques offers a highly sensitive, specific, and accurate platform for the absolute quantification of ribonucleosides, the constituent units of RNA. This application note details a robust method for RNA quantification using [1,3-¹⁵N₂]uridine as a stable isotope-labeled internal standard (SILIS). This approach allows for precise measurement of uridine, a core component of RNA, enabling the determination of total RNA content and the stoichiometry of post-transcriptional modifications from complex biological samples. The use of a SILIS like Uridine-¹⁵N₂ corrects for variability in sample preparation and instrument response, ensuring high-quality, reproducible data.[1][2][3]
Application in Cancer Research: Monitoring RNA Dynamics in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The cellular response to MAPK signaling involves dynamic changes in gene expression, which are reflected in the synthesis and turnover of specific messenger RNAs (mRNAs). Quantifying these changes in RNA levels is crucial for understanding the molecular mechanisms of cancer and for evaluating the efficacy of targeted therapies.
The Uridine-¹⁵N₂-based LC-MS/MS method can be applied to accurately quantify changes in the abundance of specific mRNAs that are downstream targets of the MAPK pathway. By measuring the levels of uridine derived from these transcripts, researchers can gain insights into the transcriptional and post-transcriptional regulation mediated by this pathway. This quantitative data is invaluable for studying the effects of oncogenic mutations and the response to kinase inhibitors that target the MAPK cascade.
Quantitative Data Summary
The following tables summarize the analytical performance of the LC-MS/MS method for uridine quantification using Uridine-¹⁵N₂ as an internal standard. The data is compiled from studies employing similar stable isotope dilution methods for nucleoside analysis.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Linear Regression Model | Correlation Coefficient (r²) |
| Uridine | 0.5 - 500 | Weighted (1/x²) | ≥ 0.996 |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 0.5 | ≤ 15 | ≤ 15 | 85 - 115 |
| Low QC | 1.5 | ≤ 10 | ≤ 10 | 90 - 110 |
| Medium QC | 50 | ≤ 10 | ≤ 10 | 90 - 110 |
| High QC | 400 | ≤ 10 | ≤ 10 | 90 - 110 |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Extraction Recovery | > 85% |
Experimental Protocols
RNA Extraction and Purification
Total RNA is extracted from cells or tissues using a standard Trizol-based or column-based RNA purification kit according to the manufacturer's instructions. It is critical to ensure the high purity and integrity of the RNA. The concentration and purity of the extracted RNA should be determined by UV-Vis spectrophotometry (A260/A280 and A260/A230 ratios) and capillary electrophoresis.
Enzymatic Hydrolysis of RNA to Nucleosides
Materials:
-
Purified RNA sample
-
Nuclease P1 (1 U/µL)
-
Bacterial Alkaline Phosphatase (BAP) (1 U/µL)
-
Ammonium acetate buffer (10 mM, pH 5.3)
-
Uridine-¹⁵N₂ internal standard solution (concentration to be optimized based on expected uridine levels in samples)
Protocol:
-
In a microcentrifuge tube, combine 1-5 µg of purified RNA with a known amount of the Uridine-¹⁵N₂ internal standard.
-
Add 2 µL of Nuclease P1 and 2 µL of 10x Nuclease P1 buffer. Adjust the total volume to 18 µL with nuclease-free water.
-
Incubate the mixture at 37°C for 2 hours.
-
Add 2 µL of Bacterial Alkaline Phosphatase and 2 µL of 10x BAP buffer.
-
Incubate at 37°C for an additional 2 hours.
-
Terminate the reaction by adding 80 µL of ice-cold acetonitrile.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the enzymes.
-
Transfer the supernatant containing the nucleosides to a new tube and evaporate to dryness in a vacuum concentrator.
-
Reconstitute the dried nucleosides in an appropriate volume (e.g., 50 µL) of the initial LC mobile phase for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable reversed-phase C18 column.
LC Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Uridine: m/z 245.1 → 113.1
-
Uridine-¹⁵N₂: m/z 247.1 → 115.1
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for RNA quantification.
Caption: MAPK signaling pathway and RNA quantification.
References
Application Notes: Uridine-¹⁵N₂ Labeling for In-Depth Analysis of Bacterial RNA
Introduction
The study of RNA dynamics, including synthesis, processing, and degradation, is fundamental to understanding gene regulation in bacteria. Isotopic labeling of RNA with stable isotopes, such as ¹⁵N, provides a powerful tool for researchers to trace and quantify RNA molecules. Uridine-¹⁵N₂ labeling, where the uridine nucleosides incorporated into RNA contain two ¹⁵N atoms, enables the differentiation of newly synthesized RNA from the pre-existing RNA pool. This technique is invaluable for a range of applications in molecular biology, systems biology, and drug discovery.
Principle of the Method
Uridine-¹⁵N₂ labeling in bacteria is a metabolic labeling technique. Bacteria are cultured in a defined minimal medium where the primary source of nitrogen is ¹⁵N-labeled. As the bacteria grow, they utilize this heavy nitrogen to synthesize nitrogen-containing biomolecules, including the pyrimidine base uracil. This ¹⁵N-labeled uracil is then incorporated into uridine triphosphate (UTP) and subsequently into newly transcribed RNA molecules. The resulting ¹⁵N-labeled RNA can be distinguished from unlabeled RNA by its increased mass, which can be detected and quantified using mass spectrometry.
Alternatively, for more targeted labeling, ¹⁵N₂-labeled uridine can be supplied exogenously to bacterial cultures. This approach can be particularly useful in pulse-chase experiments to study RNA turnover rates. However, this often requires the use of specific bacterial strains (e.g., pyrimidine auxotrophs) to ensure efficient uptake and incorporation of the labeled nucleoside.
Applications
-
Quantitative Transcriptomics: By measuring the incorporation of ¹⁵N, researchers can determine the synthesis rates of specific transcripts under different experimental conditions.
-
RNA Turnover and Stability Studies: Pulse-chase experiments with ¹⁵N labeling allow for the determination of RNA degradation rates, providing insights into post-transcriptional gene regulation.
-
Structural Biology: RNA labeled with stable isotopes is essential for nuclear magnetic resonance (NMR) spectroscopy studies to determine the three-dimensional structure of RNA molecules and their complexes.
-
Drug Discovery: This technique can be used to assess the impact of antimicrobial compounds on bacterial transcription and RNA metabolism.
Experimental Protocols
This section provides a detailed step-by-step guide for Uridine-¹⁵N₂ labeling in bacteria, primarily focusing on the common and cost-effective method of using ¹⁵N-labeled ammonium chloride in M9 minimal medium. An alternative approach using exogenous Uridine-¹⁵N₂ is also discussed.
Protocol 1: ¹⁵N Labeling of Bacterial RNA using ¹⁵NH₄Cl in M9 Minimal Medium
This protocol describes the uniform labeling of all nitrogenous bases in RNA, including uridine, with ¹⁵N.
1. Preparation of M9 Minimal Medium
A key requirement for efficient isotopic labeling is the use of a minimal medium where the isotopic source is the sole provider of that element. M9 minimal medium is widely used for this purpose.
Table 1: Composition of 5x M9 Salts and 1L of M9 Minimal Medium
| Component | 5x M9 Salts (per 1L) | 1x M9 Medium (per 1L) | Final Concentration |
| Na₂HPO₄·7H₂O | 64 g | - | 47.8 mM |
| KH₂PO₄ | 15 g | - | 11.0 mM |
| NaCl | 2.5 g | - | 4.3 mM |
| ¹⁵NH₄Cl | - | 1 g | 18.7 mM |
| 5x M9 Salts | - | 200 mL | 1x |
| 20% Glucose | - | 20 mL | 0.4% |
| 1 M MgSO₄ | - | 2 mL | 2 mM |
| 1 M CaCl₂ | - | 100 µL | 0.1 mM |
| Trace Elements | - | 10 mL | 1x |
| Vitamins (100x) | - | 1 mL | 1x |
| Sterile H₂O | to 1 L | to 1 L | - |
Note: All stock solutions should be prepared with high-purity water and sterilized by autoclaving or filtration.[1][2][3]
2. Bacterial Culture and Labeling
-
Day 1: Pre-culture Preparation. Inoculate a single colony of the desired bacterial strain (e.g., E. coli BL21(DE3)) into 5 mL of a rich medium like LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Day 2: Adaptation Culture. Inoculate 1 L of M9 minimal medium (containing natural abundance ¹⁴NH₄Cl) with the overnight culture (e.g., 1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.
-
Day 2 (continued): ¹⁵N Labeling Culture. Pellet the adapted cells by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Continue to grow the culture at 37°C with shaking. Monitor the cell growth by measuring OD₆₀₀. For studies on constitutively expressed genes, harvesting can be done during the mid-log phase (OD₆₀₀ of 0.6-0.8). If protein expression is to be induced, add the inducer (e.g., IPTG) at the appropriate cell density and incubate for the desired period.[1][2]
3. RNA Extraction
High-quality RNA is crucial for downstream analysis. The following is a general protocol using a TRIzol-based method. Commercial kits are also widely used and recommended.
-
Cell Harvesting: Pellet the bacterial cells from the ¹⁵N-labeling culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 1 mL of TRIzol reagent per 50-100 mg of bacterial pellet. Lyse the cells by repetitive pipetting or vortexing.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
4. Downstream Analysis
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Mass Spectrometry: The extent of ¹⁵N incorporation can be determined by mass spectrometry. RNA can be enzymatically digested into individual nucleosides or short oligonucleotides, which are then analyzed by LC-MS/MS. The mass shift corresponding to the number of incorporated ¹⁵N atoms is measured.
Protocol 2: Targeted Labeling with Exogenous Uridine-¹⁵N₂
This method is more specific but may require optimization and the use of a pyrimidine auxotrophic bacterial strain (e.g., a pyrF mutant) to prevent the dilution of the labeled uridine by de novo synthesis.
-
Bacterial Strain: Use a bacterial strain deficient in the pyrimidine biosynthesis pathway.
-
Medium Preparation: Prepare M9 minimal medium as described in Protocol 1, but with natural abundance ¹⁴NH₄Cl.
-
Labeling: Grow the auxotrophic strain in the M9 medium supplemented with a low concentration of unlabeled uridine until the desired cell density is reached. Then, pellet the cells and resuspend them in fresh M9 medium containing Uridine-¹⁵N₂ at a concentration to be optimized (e.g., 20-100 µM).
-
Incubation: Incubate the culture for a defined period to allow for the incorporation of the labeled uridine into newly synthesized RNA.
-
Downstream Processing: Follow the same procedures for RNA extraction and analysis as described in Protocol 1.
Table 2: Typical Experimental Parameters for ¹⁵N Labeling
| Parameter | Typical Value/Range | Notes |
| Bacterial Strain | E. coli BL21(DE3) or similar | Auxotrophic strains for targeted labeling |
| Culture Volume | 1 L | Can be scaled up or down |
| Growth Temperature | 37°C | Strain and experiment dependent |
| Shaking Speed | 200-250 rpm | Ensure adequate aeration |
| OD₆₀₀ at Harvest | 0.6 - 1.0 | Mid-log phase is typical |
| ¹⁵NH₄Cl Concentration | 1 g/L | |
| Uridine-¹⁵N₂ Conc. | 20-100 µM (to be optimized) | For targeted labeling protocol |
| Labeling Efficiency | >95% | Typically achieved with ¹⁵NH₄Cl |
Visualizations
Caption: Overall workflow for Uridine-¹⁵N₂ labeling in bacteria.
Caption: Simplified metabolic pathway for ¹⁵N incorporation into RNA.
References
Probing the Dynamic World of RNA with Uridine-15N2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of RNA molecules—their synthesis, processing, folding, and decay—governs the flow of genetic information and is fundamental to cellular function and disease. Understanding these dynamic processes requires sophisticated tools that can track RNA populations over time. Uridine-15N2, a stable isotope-labeled version of a key RNA building block, has emerged as a powerful probe for dissecting RNA dynamics. When incorporated into newly synthesized RNA, the 15N labels serve as a distinct signature, allowing researchers to differentiate nascent transcripts from the pre-existing RNA pool. This enables precise measurements of RNA turnover rates and provides insights into the structural dynamics of RNA molecules through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).
These application notes provide a comprehensive overview of the use of this compound in studying RNA dynamics, complete with detailed experimental protocols and data presentation to facilitate the integration of this powerful technique into your research and development workflows.
Application 1: Measuring RNA Synthesis and Decay Rates
One of the primary applications of this compound is to quantify the rates of RNA synthesis and degradation, collectively known as RNA turnover. By introducing this compound to cells in a "pulse-chase" experiment, one can track the lifecycle of RNA molecules. During the "pulse," cells are incubated with this compound, which is incorporated into newly transcribed RNA. Subsequently, during the "chase," the this compound is replaced with unlabeled uridine, and the decay of the 15N-labeled RNA population is monitored over time. This allows for the calculation of transcript-specific half-lives, providing critical information on how gene expression is regulated at the post-transcriptional level.
Quantitative Data: RNA Half-Life Determination
The following table summarizes representative quantitative data that can be obtained from this compound labeling experiments coupled with mass spectrometry to determine RNA half-lives in mammalian cells.
| Gene | RNA Half-Life (hours) in Condition A | RNA Half-Life (hours) in Condition B | Fold Change |
| MYC | 0.5 | 1.0 | 2.0 |
| GAPDH | 8.0 | 8.2 | 1.0 |
| TNFα | 0.8 | 0.4 | 0.5 |
| β-actin | 12.0 | 11.8 | 0.98 |
This data is illustrative. Actual half-lives will vary depending on the cell type, experimental conditions, and the specific transcript being analyzed.
Application 2: Probing RNA Structure and Dynamics by NMR Spectroscopy
Isotopically labeling RNA with 15N is a cornerstone of modern NMR spectroscopy studies of RNA structure and dynamics.[1][2][3] The 15N nucleus is NMR-active, and its incorporation into RNA allows for the use of powerful multidimensional NMR experiments that resolve spectral overlap and provide atom-specific information.[4] By analyzing the chemical shifts, coupling constants, and relaxation properties of the 15N nuclei, researchers can gain insights into the secondary and tertiary structure of RNA, as well as characterize its conformational dynamics on a wide range of timescales.[5] This is crucial for understanding how RNA molecules fold into specific three-dimensional shapes to perform their biological functions and how they interact with other molecules like proteins and small molecule drugs.
Quantitative Data: NMR-Derived Parameters for RNA Dynamics
This table presents typical quantitative data obtained from NMR analysis of 15N-labeled RNA, providing insights into local nucleotide dynamics.
| Residue Number | Nucleotide | Order Parameter (S²) | Exchange Rate (kex, s⁻¹) |
| 5 | U | 0.85 | < 10 |
| 12 | G | 0.72 | 150 |
| 23 | U | 0.90 | < 10 |
| 35 | C | 0.65 | 250 |
S² is the generalized order parameter, which reflects the amplitude of internal motions on the picosecond to nanosecond timescale. A value of 1 indicates a completely rigid nucleotide, while a value of 0 indicates unrestricted motion. kex is the chemical exchange rate, which reports on slower conformational dynamics on the microsecond to millisecond timescale.
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA in Mammalian Cells with this compound for Mass Spectrometry Analysis
This protocol describes the metabolic labeling of RNA in cultured mammalian cells with this compound for subsequent analysis of RNA turnover by mass spectrometry.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Unlabeled uridine
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Liquid nitrogen
Procedure:
-
Cell Culture: Plate mammalian cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with this compound. The final concentration of this compound will need to be optimized for your cell line and experimental goals but is typically in the range of 100-200 µM.
-
Pulse Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound containing medium to the cells.
-
Incubate the cells for the desired "pulse" duration. This will depend on the expected turnover rate of the RNAs of interest and should be optimized (e.g., 1-24 hours).
-
-
Chase:
-
To initiate the "chase," aspirate the this compound medium.
-
Wash the cells twice with pre-warmed PBS to remove any residual labeled uridine.
-
Add pre-warmed complete culture medium containing an excess of unlabeled uridine (e.g., 10 mM) to prevent re-incorporation of any remaining this compound.
-
-
Time Points: Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). At each time point, aspirate the medium, wash the cells with PBS, and then proceed immediately to RNA extraction or snap-freeze the cell pellet in liquid nitrogen for storage at -80°C.
-
RNA Extraction: Extract total RNA from the cell pellets using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions. Ensure that all steps are performed in an RNase-free environment.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for downstream analysis.
-
Mass Spectrometry Analysis:
-
Hydrolyze the RNA to individual nucleosides.
-
Analyze the nucleoside mixture by liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of 15N-labeled uridine to unlabeled uridine at each time point.
-
-
Data Analysis: Calculate the decay rate and half-life of the RNA by fitting the decrease in the fraction of 15N-labeled uridine over time to a first-order exponential decay model.
Protocol 2: In Vitro Transcription of 15N-Labeled RNA for NMR Spectroscopy
This protocol describes the synthesis of a specific RNA molecule uniformly labeled with 15N using in vitro transcription for subsequent structural and dynamic analysis by NMR.
Materials:
-
Linearized DNA template containing a T7 RNA polymerase promoter upstream of the RNA sequence of interest.
-
15N-labeled ribonucleoside triphosphates (15N-NTPs, including this compound-TP)
-
T7 RNA polymerase
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM spermidine, 5 mM DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)
Procedure:
-
Transcription Reaction Setup:
-
In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in this order:
-
Nuclease-free water
-
Transcription buffer
-
15N-NTP mix (equimolar amounts of 15N-ATP, 15N-GTP, 15N-CTP, and 15N-UTP)
-
Linearized DNA template
-
RNase inhibitor
-
T7 RNA polymerase
-
-
Mix gently by pipetting. The final volume and concentrations should be optimized based on the specific RNA and polymerase.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours, or overnight for higher yields.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.
-
RNA Purification:
-
Stop the reaction by adding a solution to precipitate the RNA (e.g., ethanol precipitation).
-
Purify the 15N-labeled RNA transcript using denaturing PAGE or HPLC. This step is crucial to separate the full-length transcript from abortive sequences and unincorporated NTPs.
-
-
RNA Refolding and Sample Preparation for NMR:
-
Elute the purified RNA from the gel or collect the HPLC fraction.
-
Desalt and exchange the RNA into the desired NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).
-
Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.
-
Concentrate the RNA to the desired concentration for NMR analysis (typically 0.1-1 mM).
-
Add D2O to the final sample to a final concentration of 5-10% for the NMR lock.
-
-
NMR Data Acquisition: Acquire a series of NMR experiments (e.g., 1H-15N HSQC) to assess the quality of the sample and to begin the process of resonance assignment and dynamic analysis.
Visualizations
Caption: The lifecycle of a 15N-labeled mRNA molecule.
Caption: Experimental workflow for studying RNA dynamics.
Caption: Relationship between this compound and its applications.
References
Probing RNA Dynamics: A Protocol for Uridine-15N2 Pulse-Chase Labeling Experiments
Application Note & Protocol
This document provides a comprehensive guide for conducting Uridine-15N2 (¹⁵N₂-Uridine) pulse-chase experiments to investigate RNA synthesis and degradation rates. This metabolic labeling technique is a powerful tool for researchers, scientists, and professionals in drug development to elucidate the mechanisms of gene expression regulation. By tracking the incorporation and subsequent dilution of a stable isotope-labeled nucleoside, this method allows for the direct measurement of RNA turnover without the need for transcriptional inhibitors, which can have confounding cellular effects.
Introduction
Gene expression is a tightly regulated process influenced by both the rate of RNA synthesis (transcription) and the rate of RNA degradation. Traditional RNA sequencing methods provide a static snapshot of transcript abundance at a single time point, making it difficult to distinguish between changes in transcription and decay. Pulse-chase analysis using metabolic labeling offers a dynamic view of the RNA lifecycle.[1][2][3]
In this protocol, cells are first "pulsed" with medium containing ¹⁵N₂-Uridine, a non-radioactive, stable isotope-labeled form of uridine. During this pulse period, newly transcribed RNA molecules incorporate the ¹⁵N₂-Uridine. Subsequently, the cells are transferred to a "chase" medium containing an excess of unlabeled, natural abundance uridine. This prevents further incorporation of the labeled uridine. By collecting samples at various time points during the chase, the rate of decay of the labeled RNA can be determined by quantifying the diminishing ratio of ¹⁵N₂-Uridine to ¹⁴N₂-Uridine using mass spectrometry. This approach provides valuable insights into the half-lives of specific RNA transcripts and how these are altered by cellular stimuli, disease states, or therapeutic interventions.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
¹⁵N₂-Uridine (stable isotope-labeled)
-
Unlabeled Uridine
-
Phosphate-Buffered Saline (PBS), sterile
-
RNA extraction kit (e.g., TRIzol, column-based kits)
-
Nuclease-free water
-
Enzymes for RNA digestion to nucleosides (e.g., Nuclease P1, Benzonase, Alkaline Phosphatase)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
1. Cell Culture and Seeding:
-
Culture cells in standard growth medium supplemented with FBS and antibiotics until they reach the desired confluency (typically 70-80%).
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth throughout the experiment.
2. Pulse Phase (Labeling with ¹⁵N₂-Uridine):
-
Prepare the "pulse medium" by supplementing the standard growth medium with a defined concentration of ¹⁵N₂-Uridine. The optimal concentration and duration of the pulse should be determined empirically for each cell line and experimental goal. A common starting point is 100-200 µM for a duration of 4 to 24 hours to ensure sufficient labeling.[1]
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed sterile PBS.
-
Add the pre-warmed pulse medium to the cells.
-
Incubate the cells for the desired pulse duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
3. Chase Phase (Replacement with Unlabeled Uridine):
-
Prepare the "chase medium" by supplementing the standard growth medium with a high concentration of unlabeled uridine. The concentration of unlabeled uridine should be in large excess of the labeled uridine to effectively compete out any remaining ¹⁵N₂-Uridine and prevent its re-incorporation. A 100-fold excess is recommended (e.g., 10-20 mM).[4]
-
At the end of the pulse period, aspirate the pulse medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual labeled medium.
-
Add the pre-warmed chase medium to the cells. This marks the beginning of the chase (t=0).
4. Sample Collection:
-
Collect cell samples at various time points throughout the chase period (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The time points should be chosen to adequately capture the decay kinetics of the RNA species of interest.
-
To collect a sample, aspirate the chase medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture vessel using the lysis buffer from an RNA extraction kit or by scraping the cells into a suitable buffer.
-
Immediately process the samples for RNA extraction or store the cell lysates at -80°C until further processing.
5. RNA Extraction and Digestion:
-
Extract total RNA from the cell lysates using a standard RNA extraction protocol. Ensure that all steps are performed in an RNase-free environment.
-
Quantify the extracted RNA and assess its purity (e.g., using a spectrophotometer).
-
Digest a known amount of total RNA (e.g., 1-5 µg) into its constituent nucleosides using a cocktail of enzymes such as Nuclease P1, Benzonase, and Alkaline Phosphatase.
6. LC-MS Analysis:
-
Analyze the digested nucleoside samples by liquid chromatography-mass spectrometry (LC-MS).
-
Separate the nucleosides using a suitable liquid chromatography method.
-
Detect and quantify the amounts of labeled (¹⁵N₂) and unlabeled (¹⁴N₂) uridine based on their distinct mass-to-charge ratios.
7. Data Analysis:
-
For each time point, calculate the fraction of labeled uridine remaining relative to the total uridine pool.
-
Plot the fraction of labeled uridine as a function of time.
-
Fit the data to an exponential decay model to determine the degradation rate constant (k_decay) and the RNA half-life (t₁/₂ = ln(2)/k_decay).
Data Presentation
The quantitative data from a this compound pulse-chase experiment can be summarized to compare the turnover rates of different transcripts under various conditions.
| Gene | Condition | Pulse Duration (h) | Chase Time (h) | Fraction of ¹⁵N₂-Uridine Remaining | Calculated Half-life (h) |
| Gene A | Control | 12 | 0 | 1.00 | 8.2 |
| 12 | 4 | 0.65 | |||
| 12 | 8 | 0.42 | |||
| 12 | 12 | 0.27 | |||
| Gene A | Treatment X | 12 | 0 | 1.00 | 4.5 |
| 12 | 4 | 0.45 | |||
| 12 | 8 | 0.20 | |||
| 12 | 12 | 0.09 | |||
| Gene B | Control | 12 | 0 | 1.00 | 25.1 |
| 12 | 8 | 0.82 | |||
| 12 | 16 | 0.67 | |||
| 12 | 24 | 0.55 | |||
| Gene B | Treatment X | 12 | 0 | 1.00 | 23.9 |
| 12 | 8 | 0.83 | |||
| 12 | 16 | 0.68 | |||
| 12 | 24 | 0.56 |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow of the this compound pulse-chase experiment.
Signaling Pathway Analysis (Example):
Caption: Hypothetical pathway of Drug X altering mRNA decay.
References
- 1. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 2. Video: Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 3. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Uridine-15N2 in Structural Biology of RNA-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Uridine-15N2 in the structural elucidation of RNA-protein complexes. Detailed protocols for isotope labeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and data analysis are provided to guide researchers in applying this powerful technique.
Introduction
The intricate dance between RNA and proteins is fundamental to a vast array of cellular processes, from gene regulation to catalysis. Understanding the three-dimensional structures of these ribonucleoprotein (RNP) complexes is paramount to unraveling their mechanisms of action and for the rational design of therapeutic interventions. Isotope labeling of RNA, particularly with stable isotopes like 15N, has become an indispensable tool in the structural biologist's arsenal, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary beneficiary.
Uridine, a key component of RNA, possesses two nitrogen atoms (N1 and N3) in its pyrimidine ring. The incorporation of this compound, where both of these nitrogens are the heavy isotope 15N, provides site-specific probes that are invaluable for NMR-based studies of RNA-protein interactions. The 15N nucleus is NMR-active and its distinct magnetic properties allow for the use of heteronuclear NMR experiments to selectively observe the uridine residues within an RNA molecule. This selective observation is crucial for dissecting complex spectra and for precisely mapping the interaction interfaces with binding partners.
Key Applications of this compound in RNA-Protein Structural Biology
The primary application of this compound is in NMR spectroscopy to study the structure, dynamics, and interactions of RNA-protein complexes. The incorporation of the 15N label allows for a variety of powerful NMR experiments that provide residue-specific information.
-
Mapping Binding Interfaces: By comparing the 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra of this compound labeled RNA in its free form and when bound to a protein, researchers can identify which uridine residues are involved in the interaction. Changes in the chemical shifts of the 1H and 15N nuclei upon protein binding, known as chemical shift perturbations (CSPs), pinpoint the location of the binding site on the RNA.
-
Determining Binding Affinities: NMR titration experiments, where the protein is incrementally added to a solution of 15N-labeled RNA, can be used to determine the dissociation constant (Kd) of the interaction. By monitoring the chemical shift changes as a function of protein concentration, a binding curve can be generated and fit to a suitable binding model.
-
Probing Conformational Changes: The binding of a protein can induce conformational changes in the RNA. These changes can be monitored by observing the chemical shifts of the uridine residues. Significant shifts can indicate alterations in the local electronic environment and, by extension, the RNA's structure.
-
Studying Dynamics: 15N relaxation experiments can provide insights into the dynamics of the RNA on a variety of timescales, both in its free and protein-bound states. This information is crucial for understanding the flexibility of the RNA and how it might be altered upon complex formation.
Data Presentation: Quantitative Analysis of RNA-Protein Interactions
A key outcome of NMR studies using this compound is the quantitative data that can be extracted. This data is best presented in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example of 1H and 15N Chemical Shift Perturbations (CSPs) for Uridine Residues in an RNA upon Protein Binding
| Uridine Residue | Free RNA 1H (ppm) | Free RNA 15N (ppm) | Bound RNA 1H (ppm) | Bound RNA 15N (ppm) | Δδ 1H (ppm) | Δδ 15N (ppm) | Combined CSP (ppm)a |
| U5 | 7.85 | 155.2 | 8.05 | 156.0 | 0.20 | 0.8 | 0.26 |
| U12 | 7.92 | 154.8 | 7.93 | 154.9 | 0.01 | 0.1 | 0.03 |
| U23 | 8.10 | 156.5 | 8.35 | 157.8 | 0.25 | 1.3 | 0.38 |
| U31 | 7.78 | 154.1 | 7.79 | 154.2 | 0.01 | 0.1 | 0.03 |
aCombined chemical shift perturbations are calculated using the formula: Δδcomb = [ (ΔδH)2 + (α * ΔδN)2 ]1/2, where α is a weighting factor (typically ~0.14-0.2) to account for the different chemical shift ranges of 1H and 15N.
Table 2: Example of Dissociation Constants (Kd) for RNA-Protein Interactions Determined by NMR Titration
| RNA-Protein Complex | Labeled Nucleotide | Kd (μM) | Method |
| Complex A | This compound | 15 ± 2 | 1H-15N HSQC Titration |
| Complex B | This compound | 5.5 ± 0.8 | 1H-15N HSQC Titration |
| Complex C | This compound | 50 ± 10 | 15N Relaxation Analysis |
Experimental Protocols
The following are detailed protocols for the key experiments involving this compound in the study of RNA-protein complexes.
Protocol 1: In Vitro Transcription of this compound Labeled RNA
This protocol describes the synthesis of this compound labeled RNA using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR-generated DNA template with a T7 promoter
-
This compound triphosphate (15N-UTP)
-
ATP, CTP, GTP
-
T7 RNA Polymerase
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction on ice:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Transcription Buffer
-
2 µL of 100 mM DTT
-
1 µL of RNase Inhibitor
-
2 µg of linearized DNA template
-
5 mM each of ATP, CTP, GTP
-
5 mM of 15N-UTP
-
10 µL of T7 RNA Polymerase (50 U/µL)
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat with DNase I to remove the DNA template: Add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA: The RNA can be purified using various methods such as phenol:chloroform extraction followed by ethanol precipitation, or using commercially available RNA purification kits. For NMR studies, purification by denaturing polyacrylamide gel electrophoresis (PAGE) is often preferred to ensure high purity and homogeneity.
Protocol 2: 2D 1H-15N HSQC NMR of a this compound Labeled RNA-Protein Complex
This protocol outlines the acquisition of a 1H-15N HSQC spectrum to observe the uridine residues in an RNA-protein complex.
NMR Sample Preparation:
-
Prepare the 15N-labeled RNA sample: Dissolve the purified this compound labeled RNA in a suitable NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl) to a final concentration of 0.1-1.0 mM. The buffer should contain 5-10% D2O for the lock signal.
-
Prepare the unlabeled protein sample: The protein should be in the same NMR buffer as the RNA.
-
Form the complex: Titrate the protein into the RNA sample while monitoring the 1H-15N HSQC spectrum until the desired molar ratio is achieved or saturation is observed.
NMR Acquisition Parameters (Example for a 600 MHz Spectrometer):
-
Pulse Program: A standard gradient-enhanced 1H-15N HSQC with water suppression (e.g., using WATERGATE or 3-9-19 pulses).
-
1H Spectral Width: 12-16 ppm (centered around the water resonance at 4.7 ppm).
-
15N Spectral Width: 30-40 ppm (centered around 155 ppm for uridine imino nitrogens).
-
Number of Scans: 16-64 per increment, depending on sample concentration.
-
Number of Increments in 15N dimension: 128-256.
-
Recycle Delay: 1.0-1.5 seconds.
-
Temperature: 298 K (25°C), or as required for protein stability.
Data Processing and Analysis:
-
Process the 2D data using NMR software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction.
-
Assign the resonances in the free RNA spectrum using standard assignment strategies if necessary.
-
Overlay the spectra of the free and bound RNA to identify chemical shift perturbations.
-
Calculate the combined CSPs for each uridine residue to quantify the effect of protein binding.
This compound in Other Structural Biology Techniques
While NMR is the primary application, the 15N label in uridine can also be leveraged in other structural biology techniques, particularly in integrative approaches.
Mass Spectrometry
In cross-linking mass spectrometry (CLIR-MS), stable isotope labeling of the RNA can be used to identify the sites of interaction between an RNA and a protein with high precision.[1] By using a mixture of 14N (natural abundance) and 15N-labeled RNA, cross-linked peptides will appear as doublets in the mass spectrum, with a characteristic mass difference corresponding to the number of nitrogen atoms in the cross-linked RNA fragment. This isotopic signature greatly aids in the confident identification of cross-linked species. While this method is often applied with uniform 13C/15N labeling, the use of this compound allows for a more targeted approach, specifically identifying cross-links involving uridine residues.
Protocol Outline for Cross-Linking Mass Spectrometry with this compound Labeled RNA:
-
Prepare a 1:1 mixture of this compound labeled RNA and unlabeled RNA.
-
Form the RNA-protein complex.
-
UV cross-link the complex to form covalent bonds between the RNA and protein at the interaction interface.
-
Digest the complex with a combination of proteases (e.g., trypsin) and nucleases (e.g., RNase A, T1) to generate peptide-RNA adducts.
-
Enrich for cross-linked species, for example, using titanium dioxide chromatography to capture the phosphate-containing RNA fragments.
-
Analyze the sample by LC-MS/MS. Search for peptide-RNA adducts that exhibit the characteristic isotopic doublet pattern resulting from the 14N/15N label.
-
Identify the cross-linked peptide and the attached RNA fragment to map the interaction site.
X-ray Crystallography
In X-ray crystallography, the phasing problem is a major hurdle in determining a new structure. This is often solved by incorporating heavy atoms into the crystal. While 15N is not a heavy atom and does not provide a significant anomalous signal for phasing, the infrastructure for producing isotopically labeled RNA for NMR can be leveraged to produce modified RNAs for crystallography. For instance, the same in vitro transcription setup can be used to incorporate halogenated uridine analogs (e.g., 5-bromouridine or 5-iodouridine), which are excellent for phasing.[2] Therefore, while this compound itself is not directly used for phasing, the expertise gained in producing labeled RNAs is transferable to producing the necessary derivatives for crystallographic studies.
Conclusion
This compound is a powerful and versatile tool for the structural analysis of RNA-protein complexes. Its primary application in NMR spectroscopy allows for detailed mapping of binding interfaces, determination of binding affinities, and characterization of conformational dynamics. The protocols provided herein offer a starting point for researchers to apply these techniques to their systems of interest. Furthermore, the integration of 15N labeling with other techniques like mass spectrometry opens up exciting avenues for hybrid structural biology approaches, providing a more complete picture of the complex world of RNA-protein interactions.
References
Application Notes: Detection of Uridine-15N2 Incorporation in RNA
Introduction
The study of RNA synthesis and turnover is fundamental to understanding gene expression, cellular metabolism, and the mechanisms of various diseases. Metabolic labeling of RNA with stable isotopes, such as Uridine-15N2, offers a powerful and quantitative approach for researchers, scientists, and drug development professionals to trace the fate of newly synthesized RNA molecules.[1] This method involves introducing a non-radioactive, heavy-isotope-labeled precursor, [1,3-15N2]uridine, into cells or organisms.[2] This labeled uridine is then incorporated into nascent RNA transcripts through the cell's natural metabolic pathways.[3] Subsequent detection and quantification, typically by liquid chromatography-mass spectrometry (LC-MS/MS), allow for the precise measurement of RNA dynamics.[4][5]
Principle of Detection
The core principle lies in the mass difference between the naturally occurring uridine (containing 14N) and the isotopically labeled [1,3-15N2]uridine. The two nitrogen atoms in the uracil base are replaced with the heavier 15N isotope, resulting in a predictable mass shift of +2 Da. Mass spectrometry can easily distinguish between the unlabeled and labeled nucleosides, enabling the quantification of newly synthesized RNA. This stable isotope labeling approach is considered a gold standard for quantitative analysis in mass spectrometry.
Applications in Research and Drug Development
-
Measuring RNA Synthesis and Turnover Rates: By performing pulse-chase experiments, researchers can determine the rates of transcription and degradation for specific RNA populations, providing insights into gene regulation.
-
Studying RNA Modifications: Isotope labeling can be used to identify and quantify post-transcriptional RNA modifications.
-
Drug Efficacy and Mechanism of Action Studies: This technique can be employed to assess how therapeutic compounds affect RNA metabolism, for example, by measuring the inhibition of RNA synthesis.
-
High-Resolution RNA Labeling: In combination with specific enzymes, it can be used for cell-specific RNA labeling in complex biological systems.
-
Structural and Dynamic Studies of RNA: Isotope labeling is crucial for nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional structures of RNA molecules.
Experimental Workflow and Protocols
The overall workflow for detecting this compound incorporation in RNA involves several key stages, from labeling the cells to analyzing the data.
Figure 1: General workflow for detecting this compound incorporation in RNA.
Protocol 1: Metabolic Labeling of RNA in Cell Culture
This protocol describes the metabolic labeling of mammalian cells with [1,3-15N2]uridine.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
[1,3-15N2]uridine (sterile solution)
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare fresh culture medium containing the desired final concentration of [1,3-15N2]uridine. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Labeling: Remove the existing medium from the cells, wash once with sterile PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the RNA species of interest and their turnover rates. For rapidly transcribed RNAs, a short pulse of 15-60 minutes may be sufficient. For total RNA analysis, longer incubation times (e.g., 24 hours) might be used.
-
Cell Harvesting: After the labeling period, remove the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to cell harvesting and RNA extraction.
Protocol 2: Total RNA Extraction and Purification
This protocol outlines a standard procedure for total RNA isolation.
Materials:
-
TRIzol reagent or similar RNA extraction solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes, nuclease-free
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent per 5-10 x 10^6 cells directly to the culture dish to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, incubate for 5 minutes at room temperature, and then add 0.2 mL of chloroform. Shake vigorously for 15 seconds and incubate for another 2-3 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
Washing: Discard the supernatant, and wash the RNA pellet with 1 mL of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully remove all of the ethanol.
-
Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Enzymatic Digestion of RNA to Nucleosides
This protocol describes the complete enzymatic hydrolysis of RNA into its constituent nucleosides for LC-MS/MS analysis.
Materials:
-
Purified total RNA (from Protocol 2)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Digestion Buffer (e.g., 10 mM Ammonium Acetate, pH 5.3)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine 1-10 µg of total RNA with Nuclease P1 (e.g., 2 units) in the appropriate digestion buffer.
-
First Digestion: Incubate the reaction at 37°C for 2 hours.
-
Second Digestion: Add Bacterial Alkaline Phosphatase (e.g., 0.5 units) to the reaction mixture.
-
Final Incubation: Incubate at 37°C for an additional 2 hours.
-
Enzyme Removal (Optional but Recommended): To prevent enzyme interference with the LC-MS/MS analysis, remove the enzymes using a molecular weight cutoff filter (e.g., 10 kDa).
-
Sample Storage: The resulting nucleoside mixture is now ready for LC-MS/MS analysis. Store at -20°C until use.
Protocol 4: LC-MS/MS Analysis for this compound Detection
This protocol provides a general framework for the analysis of labeled and unlabeled uridine using LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Digested RNA sample (from Protocol 3)
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Chromatographic Separation:
-
Inject the nucleoside sample onto the C18 column.
-
Separate the nucleosides using a gradient elution. For example, start with 100% Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the nucleosides.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument. The mass transitions to monitor are:
-
Unlabeled Uridine (14N): Precursor ion (m/z) 245.1 → Product ion (m/z) 113.1 (corresponding to the ribose sugar).
-
Labeled Uridine (15N2): Precursor ion (m/z) 247.1 → Product ion (m/z) 113.1.
-
-
On a high-resolution mass spectrometer, extracted ion chromatograms (XICs) for the precise masses of the labeled and unlabeled precursors can be used.
-
-
Data Acquisition: Record the chromatograms and mass spectra for both the labeled and unlabeled uridine transitions.
Metabolic Pathway of Uridine Incorporation
The diagram below illustrates the salvage pathway through which exogenous uridine is incorporated into RNA.
Figure 2: Uridine salvage pathway for RNA labeling.
Data Presentation and Quantification
Quantitative analysis involves comparing the peak areas of the labeled and unlabeled uridine from the LC-MS/MS data.
Table 1: Representative LC-MS/MS Data for Uridine Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Expected Retention Time (min) | Example Peak Area (Arbitrary Units) |
| Unlabeled Uridine (U) | 245.1 | 113.1 | 4.8 | 8,500,000 |
| Labeled Uridine (¹⁵N₂-U) | 247.1 | 113.1 | 4.8 | 1,500,000 |
Calculation of Incorporation Percentage:
The percentage of this compound incorporation can be calculated using the peak areas from the chromatograms:
% Incorporation = [Peak Area (¹⁵N₂-U) / (Peak Area (U) + Peak Area (¹⁵N₂-U))] x 100
Using the example data from Table 1:
% Incorporation = [1,500,000 / (8,500,000 + 1,500,000)] x 100 = 15%
This result indicates that 15% of the uridine detected in the total RNA sample was synthesized during the labeling period.
References
- 1. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uridine-15N2 in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of viral replication dynamics is fundamental to understanding viral pathogenesis and developing effective antiviral therapies. A key aspect of this research is the ability to distinguish newly synthesized viral RNA from the host cell's RNA. Metabolic labeling with stable isotope-labeled nucleosides, such as Uridine-15N2, offers a powerful method to specifically track and quantify the production of viral RNA over time.[1]
This compound is a non-radioactive, heavy isotope-labeled version of uridine where both nitrogen atoms in the uracil base are replaced with the Nitrogen-15 (¹⁵N) isotope. When introduced to virus-infected cells in culture, this compound is taken up by the cells and incorporated into newly synthesized RNA, including the genomes and transcripts of replicating viruses. This incorporation of the heavy isotope results in a predictable mass shift in the labeled RNA molecules. This mass shift allows for the precise detection and quantification of newly synthesized viral RNA using mass spectrometry (MS), providing a direct measure of viral replication activity.[1][2]
This application note provides detailed protocols for the use of this compound in viral replication studies, from cell culture and labeling to RNA extraction and analysis by mass spectrometry.
Principle of the Method
The core principle of this technique lies in the metabolic incorporation of a stable isotope-labeled precursor into newly synthesized biomolecules.
-
Labeling: Virus-infected cells are cultured in a medium supplemented with this compound.
-
Incorporation: The cellular machinery, co-opted by the virus for its replication, utilizes the this compound for the synthesis of new RNA molecules. This results in viral RNA that is isotopically heavier than the pre-existing host cell RNA.
-
Extraction and Digestion: Total RNA is extracted from the cells and subsequently digested into smaller fragments or individual nucleosides.
-
Mass Spectrometry Analysis: The digested RNA is analyzed by high-resolution mass spectrometry. The mass spectrometer can differentiate between the unlabeled (containing ¹⁴N) and the ¹⁵N-labeled uridine-containing fragments based on their mass-to-charge ratio.
-
Quantification: The relative abundance of the ¹⁵N-labeled RNA fragments is used to quantify the rate of viral RNA synthesis.
This method provides a sensitive and direct measurement of viral replication and can be used to assess the efficacy of antiviral compounds that target viral RNA synthesis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA with this compound in Cell Culture
This protocol describes the steps for infecting cells with a virus and subsequently labeling the newly synthesized viral RNA with this compound.
Materials:
-
Host cells permissive to the virus of interest
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates at a density that will result in 80-90% confluency at the time of infection.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Viral Infection:
-
On the following day, remove the culture medium and wash the cells once with PBS.
-
Infect the cells with the virus at a desired multiplicity of infection (MOI). Include mock-infected control wells.
-
Incubate the cells with the virus for 1-2 hours to allow for viral entry.
-
-
This compound Labeling:
-
Prepare the labeling medium by supplementing the complete cell culture medium with this compound to a final concentration of 100 µM.
-
After the viral adsorption period, remove the viral inoculum and wash the cells once with PBS.
-
Add the this compound containing labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 4, 8, 12, 24 hours). The optimal labeling time may need to be determined empirically for each virus-host cell system.
-
-
Cell Harvesting:
-
At the end of the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
Protocol 2: RNA Extraction and Digestion for Mass Spectrometry Analysis
This protocol details the extraction of total RNA and its subsequent enzymatic digestion into single nucleosides for MS analysis.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
Nuclease P1
-
Antarctic Phosphatase
-
Nuclease P1 digestion buffer (25 mM NaCl, 2.5 mM ZnCl₂)
-
Stable isotope-labeled internal standards (e.g., ¹³C₅-Adenosine, ¹⁵N₃-Cytidine)[3]
-
Ultrapure water
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates following the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer.
-
Enzymatic Digestion to Nucleosides:
-
In a microcentrifuge tube, combine 500 ng of total RNA with nuclease P1 (2U) in the appropriate buffer.[3]
-
Incubate the reaction at 37°C for 2 hours.
-
Add Antarctic Phosphatase (5U) to the reaction mixture.
-
Incubate for an additional 2 hours at 37°C.
-
-
Sample Preparation for MS:
-
Spike the digested samples with stable isotope-labeled internal standards to a final concentration of 100 nM. This will allow for accurate quantification.
-
The samples are now ready for analysis by UPLC-MS/MS.
-
Data Presentation
Quantitative data from this compound labeling experiments can be effectively summarized in tables to compare viral RNA synthesis under different conditions.
Table 1: Quantification of this compound Incorporation into Viral RNA
| Time Post-Infection (hours) | Condition | % ¹⁵N-Uridine Incorporation (Mean ± SD) | Fold Change vs. Mock |
| 4 | Mock | 0.1 ± 0.02 | 1.0 |
| 4 | Virus-Infected | 5.2 ± 0.8 | 52.0 |
| 8 | Mock | 0.2 ± 0.03 | 1.0 |
| 8 | Virus-Infected | 15.6 ± 2.1 | 78.0 |
| 12 | Mock | 0.2 ± 0.04 | 1.0 |
| 12 | Virus-Infected | 32.4 ± 4.5 | 162.0 |
| 24 | Mock | 0.3 ± 0.05 | 1.0 |
| 24 | Virus-Infected | 58.9 ± 7.3 | 196.3 |
Table 2: Effect of an Antiviral Compound on Viral RNA Synthesis
| Antiviral Compound Concentration (µM) | % Inhibition of ¹⁵N-Uridine Incorporation (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 0.1 | 15.3 ± 2.5 |
| 1 | 48.7 ± 5.1 |
| 10 | 89.2 ± 3.8 |
| 100 | 98.6 ± 1.2 |
Visualizations
Caption: Experimental workflow for this compound labeling of viral RNA.
Caption: Incorporation pathway of this compound into viral RNA.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Uridine-15N2 Labeling Efficiency in Mammalian Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Uridine-15N2 labeling in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for this compound incorporation into cellular RNA?
A1: Exogenous uridine, including this compound, is primarily incorporated into the cellular nucleotide pool through the pyrimidine salvage pathway .[1][2] This pathway recycles pre-existing nucleobases and nucleosides, making it more energy-efficient than de novo synthesis.[1] The key enzyme, Uridine-Cytidine Kinase (UCK), phosphorylates uridine to Uridine Monophosphate (UMP), which is then further phosphorylated to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP) for incorporation into newly synthesized RNA.[1]
Q2: What is the difference between the de novo and salvage pathways for pyrimidine synthesis?
A2: The de novo synthesis pathway builds pyrimidine nucleotides from simpler precursor molecules, such as amino acids and bicarbonate. In contrast, the salvage pathway utilizes pre-formed pyrimidine bases and nucleosides from the cellular environment or from the breakdown of DNA and RNA.[1] For the purpose of metabolic labeling with exogenous this compound, the salvage pathway is the mechanism of incorporation.
Q3: What are the typical concentrations and incubation times for this compound labeling?
A3: While optimal conditions should be determined empirically for each cell line and experimental goal, a common starting point for uridine analog labeling (like 4-thiouridine) is a concentration range of 100 µM to 500 µM. For short labeling times (e.g., 15-60 minutes) to capture nascent transcripts, higher concentrations may be necessary. For longer-term labeling to achieve high incorporation for structural studies (e.g., NMR), lower concentrations over several hours to days may be appropriate, but cell viability and potential toxicity should be monitored.
Q4: Can I inhibit the de novo pathway to enhance this compound incorporation?
A4: Yes, inhibiting the de novo pyrimidine synthesis pathway can increase the reliance of cells on the salvage pathway, potentially enhancing the incorporation of exogenously supplied this compound. Inhibitors like Brequinar, which targets dihydroorotate dehydrogenase (DHODH), have been shown to deplete intracellular pyrimidine pools, which can be rescued by the addition of exogenous uridine.
Q5: Is this compound toxic to mammalian cells?
A5: Uridine itself is a naturally occurring nucleoside and is generally well-tolerated by cells. However, high concentrations of any nucleoside analog can potentially lead to cellular stress or off-target effects. It is recommended to perform a dose-response curve to assess the cytotoxicity of this compound on your specific cell line if you plan to use high concentrations or long incubation times. One study found that uridine can abrogate mitochondrial toxicity caused by certain nucleoside analog reverse transcriptase inhibitors in HepG2 cells, suggesting a protective role at certain concentrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal this compound Concentration: The concentration may be too low for efficient uptake and competition with the endogenous unlabeled uridine pool. | 1. Perform a dose-response experiment to determine the optimal this compound concentration (e.g., 50 µM to 1 mM) for your cell line and desired labeling duration. |
| 2. Short Incubation Time: The labeling duration may not be sufficient for significant incorporation, especially for stable or abundant RNAs. | 2. Increase the incubation time. For nascent transcript analysis, 15-60 minutes may be sufficient. For achieving high enrichment for NMR, labeling for 24-48 hours may be necessary. | |
| 3. High Cell Confluency: Contact inhibition in highly confluent cells can reduce overall metabolic activity, including RNA synthesis. | 3. Ensure cells are in the logarithmic growth phase and are 70-80% confluent at the time of labeling. | |
| 4. Competition from De Novo Synthesis: Active de novo pyrimidine synthesis will dilute the labeled precursor pool. | 4. Consider using an inhibitor of the de novo pathway, such as Brequinar, to increase reliance on the salvage pathway. | |
| 5. Serum Effects: Components in fetal bovine serum (FBS) may contain unlabeled nucleosides that compete with this compound. | 5. Consider reducing the serum concentration during the labeling period or using dialyzed FBS. However, be aware that serum starvation can affect the cell cycle and RNA synthesis. | |
| Cell Death or Reduced Viability | 1. This compound Toxicity: The concentration of this compound may be too high for the cells. | 1. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum tolerable concentration of this compound for your cell line. |
| 2. Contamination: The this compound stock or cell culture may be contaminated. | 2. Ensure the sterility of your this compound stock solution and practice good cell culture technique. | |
| Variability Between Replicates | 1. Inconsistent Cell Density: Differences in cell number and confluency between replicates will lead to variable labeling. | 1. Ensure all replicates are seeded at the same density and have similar confluency at the start of the experiment. |
| 2. Inconsistent Incubation Times: Precise timing is crucial, especially for short labeling pulses. | 2. Stagger the addition and removal of the labeling medium to ensure accurate and consistent incubation times for all samples. | |
| Poor Recovery of Labeled RNA | 1. Inefficient RNA Isolation: Standard RNA isolation kits may not be optimal for all cell types or downstream applications. | 1. Use a robust RNA isolation method, such as a Trizol-based protocol, followed by a cleanup step (e.g., column purification) to ensure high-quality total RNA. |
| 2. RNA Degradation: RNA may be degraded during or after isolation. | 2. Use RNase-free reagents and materials. Consider adding an RNase inhibitor to your lysis buffer. |
Quantitative Data Summary
The following table summarizes recommended starting concentrations and labeling times for uridine analogs from the literature. These should be adapted and optimized for this compound.
| Cell Line | Labeling Reagent | Concentration | Labeling Time | Application | Reference |
| MCF-7 | 4-thiouridine (4sU) | 200 µM | 2, 4, or 8 hours | RNA-seq | |
| NIH-3T3 | 4-thiouridine (4sU) | 200 µM | 1 hour | Microarray | |
| Human B-cell lines | 4-thiouridine (4sU) | >500 µM | 5 minutes | RNA purification | |
| Mouse Dendritic Cells | 4-thiouridine (4sU) | Not specified | 10 minutes | RNA-seq | |
| THP-1 | 15N-uridine | Not specified | 15 to 120 minutes | Nanoscale imaging | |
| HepG2 | Uridine | 200 µM | 25 days | Mitochondrial toxicity rescue |
Experimental Protocols
Protocol 1: General this compound Labeling of Mammalian Cells
This protocol is adapted from methods for 4-thiouridine labeling and should be optimized for your specific cell line and experimental needs.
-
Cell Seeding:
-
The day before labeling, seed your mammalian cells in the appropriate culture vessels to reach 70-80% confluency at the time of labeling.
-
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium containing the desired final concentration of this compound (e.g., 200 µM).
-
Warm the labeling medium to 37°C.
-
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired duration (e.g., 15 minutes to 48 hours) at 37°C and 5% CO2. Protect cells from light if using photosensitive analogs.
-
-
Harvesting and RNA Isolation:
-
Aspirate the labeling medium.
-
Lyse the cells directly in the culture dish using a Trizol-based reagent (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and collect the lysate.
-
Proceed with total RNA isolation according to the manufacturer's protocol, typically involving chloroform extraction and isopropanol precipitation.
-
-
RNA Quality Control:
-
Resuspend the RNA pellet in RNase-free water.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Check RNA integrity by gel electrophoresis.
-
Protocol 2: Enhancing Labeling Efficiency using a De Novo Pathway Inhibitor
-
Pre-treatment with Inhibitor:
-
Approximately 24 hours before this compound labeling, replace the culture medium with fresh medium containing a DHODH inhibitor such as Brequinar (concentration to be optimized, e.g., 100-500 nM).
-
-
This compound Labeling:
-
Prepare labeling medium containing both the DHODH inhibitor at the same concentration and the desired concentration of this compound.
-
Remove the pre-treatment medium and add the labeling medium to the cells.
-
Incubate for the desired labeling period.
-
-
Harvesting and RNA Isolation:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Pyrimidine salvage pathway for this compound incorporation.
References
Technical Support Center: Troubleshooting Low Uridine-¹⁵N₂ Incorporation in RNA
Welcome to the technical support center for troubleshooting issues related to metabolic labeling of RNA using Uridine-¹⁵N₂. This guide provides answers to frequently asked questions and solutions to common problems encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the incorporation of exogenous Uridine-¹⁵N₂ into RNA?
A1: Exogenous uridine is incorporated into RNA primarily through the pyrimidine salvage pathway.[1][2] In this pathway, pre-formed pyrimidine nucleosides like uridine are taken up by the cell and then phosphorylated to form nucleotides, which can then be incorporated into newly synthesized RNA.[1][2] This pathway is distinct from the de novo synthesis pathway, which builds pyrimidine nucleotides from simpler precursor molecules like glutamine, CO₂, and aspartate.[1]
Q2: Why am I observing low incorporation of Uridine-¹⁵N₂ in my RNA samples?
A2: Low incorporation of Uridine-¹⁵N₂ can stem from several factors, including:
-
High de novo pyrimidine synthesis activity: If the de novo pathway is highly active, it can dilute the pool of available nucleotides with unlabeled uridine, reducing the relative incorporation of the ¹⁵N-labeled form.
-
Inefficient cellular uptake: The transport of uridine into the cell might be a limiting factor.
-
Suboptimal cell culture conditions: Factors like cell density, nutrient availability, and overall cell health can significantly impact nucleotide uptake and metabolism.
-
Low RNA synthesis rate: If the cells are not actively transcribing RNA, the incorporation of any uridine, including the labeled form, will be low.
-
Incorrect experimental protocol: Issues with the concentration of Uridine-¹⁵N₂, labeling time, or RNA isolation methods can lead to apparently low incorporation.
Q3: How can I determine if the de novo or salvage pathway is dominant in my cell line?
A3: You can use metabolic flux analysis with stable isotope tracers to determine the relative contributions of the de novo and salvage pathways. For example, by culturing cells with [U-¹³C]-Glucose, you can trace the incorporation of carbon into the ribose moiety of nucleotides, providing insights into pathway activity.
Troubleshooting Guide
Problem 1: Low Uridine-¹⁵N₂ Incorporation Efficiency
-
Possible Cause 1: Competition from de novo pyrimidine synthesis.
-
Solution: Inhibit the de novo pathway. The enzyme carbamoyl phosphate synthetase II (CPS II) is a key regulatory point in the de novo pathway and is subject to feedback inhibition by UTP. While direct inhibitors can be used, altering culture conditions to favor the salvage pathway can also be effective. Highly proliferative cells often rely more on the de novo pathway.
-
-
Possible Cause 2: Inefficient uridine transport into the cells.
-
Solution: Mammalian cells express two main types of nucleoside transport systems: a Na+-independent transporter and a Na+-dependent transporter. Ensure that the cell culture medium has the appropriate ionic composition to support the activity of these transporters. The kinetic properties of these transporters can vary between cell types.
-
-
Possible Cause 3: Suboptimal labeling conditions.
-
Solution: Optimize the concentration of Uridine-¹⁵N₂ and the labeling time. The optimal labeling time can vary depending on the RNA species of interest and the cell type. A time-course experiment is recommended to determine the optimal labeling duration for your specific experimental setup.
-
Problem 2: High Variability in Uridine-¹⁵N₂ Incorporation Between Replicates
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Ensure that all experimental replicates are performed with cells at a similar confluency and passage number. Cell density can affect nutrient uptake and metabolic rates. Standardize all cell culture manipulations, including media changes and incubation times.
-
-
Possible Cause 2: Inaccurate quantification of RNA.
-
Solution: Use a reliable method for RNA quantification and ensure that equal amounts of RNA are analyzed for each replicate. The purity of the RNA sample is also critical; contaminants can interfere with downstream analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to uridine transport and metabolism.
Table 1: Kinetic Properties of Uridine Transporters in Mouse Spleen Cells
| Transporter Type | Michaelis-Menten Constant (Km) |
| Na+-independent | ~40 µM |
| Na+-dependent | ~200 µM |
Table 2: Comparative Energy Cost of Pyrimidine Synthesis Pathways
| Pathway | Starting Materials | Energy Cost | Primary Function |
| De Novo Synthesis | Simple molecules (e.g., glutamine, CO₂, aspartate) | High (consumes significant ATP) | Supplies the bulk of pyrimidines for rapid cell division. |
| Salvage Pathway | Pre-formed pyrimidine bases and nucleosides | Low (energy-efficient) | Recycles pyrimidines to maintain nucleotide pools. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with Uridine-¹⁵N₂
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Labeling: Replace the standard medium with a medium containing Uridine-¹⁵N₂ at the desired final concentration. The optimal concentration may need to be determined empirically but is often in the range of 100-500 µM.
-
Incubation: Incubate the cells for the desired labeling period. This can range from a few minutes to several hours depending on the experimental goals.
-
Cell Lysis and RNA Isolation: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., Trizol). Isolate total RNA using a standard RNA extraction protocol.
-
Quantification and Analysis: Quantify the isolated RNA and determine the percentage of ¹⁵N incorporation using mass spectrometry.
Protocol 2: Quantification of ¹⁵N Incorporation in RNA by Mass Spectrometry
-
RNA Digestion: Digest the ¹⁵N-labeled RNA sample into individual ribonucleosides using a mixture of nucleases.
-
LC-MS/MS Analysis: Separate the ribonucleosides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the isotopic distribution of uridine. The percentage of ¹⁵N incorporation can be calculated by comparing the peak intensities of the ¹⁵N-labeled uridine to the unlabeled (¹⁴N) uridine. Software tools like Protein Prospector can be used for this analysis.
Visualizations
Caption: Pyrimidine synthesis pathways for RNA incorporation.
Caption: Troubleshooting workflow for low Uridine-¹⁵N₂ incorporation.
References
Technical Support Center: Uridine-15N2 Detection by Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of Uridine-15N2 detection in mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Sensitivity Issues
Q1: My this compound signal is very low or undetectable. What are the first things I should check?
A1: When encountering low sensitivity, start with a systematic check of your LC-MS/MS system.
-
System Basics: Verify that the mobile phase composition is correct and freshly prepared.[1] Check the LC system for any leaks.[1]
-
MS Performance: Confirm that the mass spectrometer is properly tuned and calibrated.[1] A quick infusion of a this compound standard solution directly into the mass spectrometer can help isolate whether the issue is with the MS or the liquid chromatography (LC) setup.[1]
-
Sample Integrity: Ensure your sample is clean. Purity and sample amount are major factors in obtaining good mass spectrometry results.[2]
Q2: Why is the ionization efficiency of uridine and its derivatives often low?
A2: Uridine, thymidine, and their derivatives exhibit relatively low ionization efficiencies primarily due to their poor proton affinities. This inherent chemical property can make them challenging to detect at low concentrations.
Mass Spectrometer and Method Optimization
Q3: How can I optimize my mass spectrometer settings to enhance sensitivity for this compound?
A3: Optimizing ion source parameters is critical for maximizing signal intensity. This is best achieved by infusing a standard solution and adjusting parameters systematically. Key parameters to optimize include:
-
Ionization Source: Electrospray Ionization (ESI) is generally preferred for compounds like uridine.
-
Gas Flows and Temperatures: Nebulizing and drying gas flows and temperatures are critical for effective desolvation and the generation of gas-phase ions.
-
MS Resolution: High-resolution mass analysis can help distinguish overlapping isotopic distributions, which is crucial when working with stable isotope-labeled compounds.
-
Advanced Techniques (MS³): For complex samples, using multistage tandem mass spectrometry (MS³) can significantly improve specificity by filtering out co-eluting chemical interferences. However, signal intensities in MS³ mode can be 2-3 orders of magnitude lower than in MS/MS mode without optimization.
Q4: I'm using an ion trap mass spectrometer. Can I improve my signal in MS³ mode?
A4: Yes. On a linear ion trap mass spectrometer, increasing the activation Q (AQ) value in MS³ analysis can markedly improve sensitivity for uridine nucleosides. Heightened AQ provides a greater trapping potential, which minimizes ion loss during ion activation. One study demonstrated that for unmodified uridine (rU), increasing the AQ to 0.60 resulted in a 239-fold sensitivity improvement compared to the default setting of 0.25.
Sample Preparation and Matrix Effects
Q5: What are "matrix effects" and how can they suppress my this compound signal?
A5: Matrix effects occur when co-eluting components from the sample matrix (e.g., salts, lipids, other metabolites in plasma or urine) interfere with the ionization of the target analyte. This can lead to either ion suppression (most common in ESI) or enhancement, which adversely affects quantitation and sensitivity. The urine matrix, in particular, can be very strong and diverse, often causing severe signal suppression.
Q6: How can I minimize matrix effects during sample preparation?
A6: Effective sample preparation is crucial for removing interfering matrix components.
-
Clean-Up: Use robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up "dirty" or complex samples.
-
Centrifugation/Filtration: Always centrifuge or filter your samples before analysis to remove particulates that can clog columns.
-
Avoid Non-Volatile Buffers: Do not use high concentrations of mineral salts (Na, K) or other non-volatile buffers, as they can leave residue in the source and reduce sensitivity.
-
Use Stable Isotope-Labeled Standards: While not a clean-up method, using a stable isotope-labeled internal standard is a common tool to correct for matrix effects during data analysis.
Liquid Chromatography (LC) and Mobile Phase
Q7: My peak shape is poor (tailing, splitting) and retention time is shifting. Could this be affecting my sensitivity?
A7: Yes, poor chromatography directly impacts sensitivity and reproducibility.
-
Peak Tailing: Can be caused by secondary interactions with the column, contamination at the column inlet, or extra-column effects (e.g., excessive tubing length).
-
Split Peaks: Often result from a partially plugged column frit or using an injection solvent that is stronger than the mobile phase.
-
Retention Time Shifts: Can be caused by an insufficiently equilibrated column, column contamination, or changes in the mobile phase composition over time.
Q8: What are best practices for mobile phase preparation to ensure high sensitivity?
A8: The mobile phase is a key factor influencing analyte retention and ionization.
-
High Purity: Always use high-purity, LC-MS grade solvents and additives to prevent unwanted adduct formation and high background noise.
-
Fresh Preparation: Prepare mobile phases, especially those containing additives like formic acid in methanol, fresh daily. Formic acid can degrade, leading to a drop in sensitivity.
-
Avoid TFA: Do not use trifluoroacetic acid (TFA). While good for HPLC peak shape, it is a strong ion-pairing agent that dramatically reduces ionization efficiency at the source.
-
Formic Acid Source: Use formic acid from a glass bottle, as plastic containers can leach contaminants (like PEG) that cause ion suppression.
Quantitative Data Summary
Table 1: Effect of Activation Q (AQ) on MS³ Signal Intensity for Uridine Derivatives Data from a study on a linear ion trap mass spectrometer, normalized to the default AQ value of 0.25.
| Nucleoside | Optimal AQ Value | Sensitivity Improvement (Fold Change) |
| rU (Uridine) | 0.60 | 239 |
| m⁵U | 0.50 | 40 |
| s²U | 0.50 | 80 |
| Ψ (Pseudouridine) | 0.30 | 1.29 (29% increase) |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis
This protocol outlines a basic workflow for preparing a biological sample to minimize matrix effects and protect the analytical column.
-
Initial Lysis/Extraction (if applicable): Extract proteins or metabolites from tissues or cells using a suitable lysis buffer. Note that detergents can interfere with MS analysis and should be removed.
-
Protein Precipitation (for plasma/serum):
-
To a 100 µL plasma sample, add an appropriate internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the sample thoroughly.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes.
-
-
Supernatant Transfer: Carefully collect the supernatant, which contains the analyte, without disturbing the protein pellet.
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a speed vacuum concentrator. This step helps to concentrate the sample.
-
Reconstitute the dried pellet in a solvent compatible with the initial LC mobile phase conditions (e.g., 5% acetonitrile in water).
-
-
Final Filtration:
-
Centrifuge the reconstituted sample to pellet any remaining particulates.
-
Alternatively, filter the sample through a 0.22 µm syringe filter before transferring it to an autosampler vial.
-
Protocol 2: Optimization of MS³ Parameters for Uridine on a Linear Ion Trap
This protocol describes how to systematically optimize the Activation Q (AQ) value to enhance MS³ sensitivity, based on the findings of Gonzalez et al.
-
Instrument Setup: Operate the mass spectrometer in positive-ion mode with an electrospray voltage of ~1.5 kV and an ion transfer tube temperature of ~275 °C.
-
Standard Infusion: Prepare a standard solution of this compound and infuse it directly into the mass spectrometer.
-
MS/MS Setup: Set the AQ for the initial MS/MS scan to the default value of 0.25. Optimize the normalized collision energy (NCE) to achieve efficient fragmentation of the precursor ion.
-
MS³ Parameter Testing:
-
Acquire MS³ data at a series of increasing AQ values: 0.25, 0.30, 0.35, 0.40, 0.50, and 0.60.
-
For each AQ value, optimize the NCE for the MS³ transition to maximize the signal of the final product ion.
-
-
Data Analysis:
-
For each AQ setting, record the peak area or intensity of the target MS³ fragment ion.
-
Plot the signal intensity against the AQ value to determine the optimal setting that provides the highest sensitivity.
-
Visualizations
Caption: Troubleshooting workflow for low mass spec sensitivity.
Caption: General sample preparation workflow for LC-MS analysis.
References
Technical Support Center: Optimizing Uridine-15N2 Concentration for Metabolic Labeling
Welcome to the technical support center for optimizing Uridine-15N2 concentration in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound for metabolic labeling?
A1: this compound is a stable isotope-labeled nucleoside used to trace the synthesis of new RNA molecules within a cell. By incorporating the "heavy" nitrogen isotopes from this compound into nascent RNA, researchers can distinguish newly synthesized RNA from pre-existing RNA populations. This allows for the study of RNA dynamics, including synthesis and turnover rates, under various experimental conditions.
Q2: How is the labeled RNA containing this compound typically detected and quantified?
A2: The most common method for detecting and quantifying RNA labeled with this compound is mass spectrometry (MS). After isolating total RNA from labeled cells, the RNA is enzymatically digested into individual nucleosides. The resulting mixture of labeled and unlabeled uridine can then be separated and quantified using liquid chromatography-mass spectrometry (LC-MS). The mass difference between the labeled ([1,3-15N2]uridine) and unlabeled uridine allows for accurate quantification.
Q3: What are the key factors to consider when optimizing the concentration of this compound?
A3: Several factors should be considered to ensure efficient labeling without inducing cellular stress:
-
Cell Type: Different cell lines and primary cells have varying uptake and metabolic rates for uridine.
-
Labeling Duration: The optimal concentration is often inversely related to the incubation time. Shorter pulse-labeling experiments may require higher concentrations.
-
Toxicity: High concentrations of uridine or its analogs can be cytotoxic or perturb normal cellular metabolism.[1][2] It is crucial to determine the optimal concentration that provides sufficient labeling without affecting cell viability.
-
Experimental Goal: The required level of incorporation will depend on the sensitivity of the detection method and the specific research question.
Q4: Can high concentrations of uridine affect cellular processes?
A4: Yes, high concentrations of uridine can impact cellular metabolism. For instance, it can influence the de novo pyrimidine biosynthesis pathway and affect the assembly of ribosome subunits.[3] In some cancer cell lines, high concentrations of uridine have been shown to inhibit cell development by inducing ferroptosis.[4] Therefore, it is essential to perform dose-response experiments to identify a non-toxic and effective labeling concentration.
Troubleshooting Guide
Issue 1: Low Incorporation of this compound into RNA
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for the specific cell type or labeling duration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. See the data table below for a suggested starting range. Increase the concentration incrementally and assess both labeling efficiency and cell viability.
-
-
Possible Cause 2: Short Labeling Time. The incubation period may not be sufficient for significant incorporation.
-
Solution: Increase the labeling duration. For pulse-chase experiments, a longer pulse time will result in higher initial labeling.
-
-
Possible Cause 3: Poor Cell Health. Cells that are stressed or not in a proliferative state will have lower rates of RNA synthesis.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment. Check cell viability using a standard assay (e.g., trypan blue exclusion).
-
-
Possible Cause 4: Competition from Unlabeled Uridine. The cell culture medium may contain high levels of unlabeled uridine, which will compete with the this compound for incorporation.
-
Solution: Use a uridine-free medium for the labeling experiment to maximize the uptake and incorporation of the labeled nucleoside.
-
Issue 2: High Cell Toxicity or Altered Phenotype
-
Possible Cause 1: this compound Concentration is Too High. Excessive concentrations of uridine analogs can be toxic to cells.[1]
-
Solution: Reduce the concentration of this compound. Refer to the dose-response data to find a concentration that balances labeling efficiency with cell health.
-
-
Possible Cause 2: Extended Exposure. Long-term exposure to even moderate concentrations of labeled uridine may induce cellular stress.
-
Solution: If possible, shorten the labeling duration. For experiments requiring long-term labeling, consider using a lower, continuous labeling concentration.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Labeling
| Labeling Duration | Suggested this compound Concentration Range (in Mammalian Cells) | Expected Outcome |
| Short-term (Pulse) (15 min - 2 hr) | 100 µM - 500 µM | Sufficient for detecting rapidly synthesized RNA species. |
| Medium-term (2 hr - 12 hr) | 50 µM - 200 µM | Good for general RNA synthesis studies. |
| Long-term (Pulse-Chase) (>12 hr) | 10 µM - 100 µM | Suitable for measuring RNA turnover and stability. |
Note: These are suggested starting ranges and should be optimized for each specific cell line and experimental setup. It is highly recommended to perform a pilot experiment to determine the optimal concentration.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of labeling.
-
Preparation of Labeling Media: Prepare a series of media containing different concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM). It is recommended to use a uridine-free base medium.
-
Labeling: Remove the old medium from the cells and replace it with the prepared labeling media. Incubate for the desired labeling duration (e.g., 4 hours).
-
Cell Viability Assessment: After incubation, assess cell viability for each concentration using a standard method like MTT assay or trypan blue exclusion.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol-based method).
-
Sample Preparation for MS: Digest the RNA to nucleosides using a nuclease cocktail.
-
LC-MS Analysis: Analyze the digested samples by LC-MS to determine the ratio of labeled to unlabeled uridine.
-
Data Analysis: Plot the percentage of labeled uridine and cell viability against the this compound concentration to determine the optimal concentration that provides high incorporation with minimal toxicity.
Mandatory Visualizations
Caption: this compound metabolic labeling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Uridine uptake inhibition as a cytotoxicity test for a human hepatoma cell line (HepG2 cells): comparison with the neutral red assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine Inhibits Hepatocellular Carcinoma Cell Development by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uridine-¹⁵N₂ Based RNA Analysis
Welcome to the technical support center for Uridine-¹⁵N₂ based RNA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Uridine-¹⁵N₂ based RNA analysis?
A1: Uridine-¹⁵N₂ based RNA analysis is a powerful metabolic labeling technique used to study RNA synthesis and decay dynamics. Cells are cultured with uridine containing two stable heavy isotopes of nitrogen (¹⁵N). This labeled uridine is incorporated into newly transcribed RNA, which can then be distinguished from pre-existing unlabeled RNA using techniques like mass spectrometry or density-gradient centrifugation in a process known as RNA Stable Isotope Probing (RNA-SIP)[1][2]. This allows for the quantification of RNA turnover rates.
Q2: What are the main applications of this technique?
A2: This technique is primarily used to:
-
Determine RNA synthesis and degradation rates on a genome-wide scale[3][4].
-
Investigate the dynamics of RNA processing and maturation[3].
-
Identify active microorganisms in a mixed population by tracking the incorporation of ¹⁵N from a labeled substrate.
-
Study how different conditions or treatments affect gene expression at the level of RNA turnover.
Q3: What are the key steps in a Uridine-¹⁵N₂ based RNA analysis workflow?
A3: A typical workflow involves:
-
Metabolic Labeling: Incubating cells or organisms with Uridine-¹⁵N₂.
-
RNA Extraction: Isolating total RNA from the labeled cells.
-
Separation of Labeled RNA (for RNA-SIP): Separating the ¹⁵N-labeled RNA from unlabeled RNA using density gradient ultracentrifugation.
-
Analysis: Analyzing the labeled RNA, typically through mass spectrometry to identify and quantify ¹⁵N₂-Uridine, or through next-generation sequencing of the separated RNA fractions.
Troubleshooting Guides
Section 1: Labeling and Cell Culture
Q1: I am observing low incorporation of Uridine-¹⁵N₂ into my RNA. What are the possible causes and solutions?
A1: Low incorporation of the isotopic label is a common issue. Here are several factors to consider:
-
Insufficient Labeling Time or Concentration: The optimal labeling time and Uridine-¹⁵N₂ concentration can vary significantly between cell types and experimental goals. It may be necessary to perform a time-course and concentration-course experiment to determine the optimal conditions for your specific system.
-
Cell Density and Health: High cell density can limit nutrient and label availability, while unhealthy cells will have altered metabolic rates. Ensure that cells are in the exponential growth phase and are not overly confluent during labeling.
-
Competition with Unlabeled Nucleosides: The presence of unlabeled uridine or other pyrimidine sources in the culture medium will dilute the ¹⁵N-labeled pool. Consider using a uridine-free medium or dialysis to reduce the concentration of competing nucleosides.
-
Inefficient Cellular Uptake: The efficiency of uridine transport into the cell can be a limiting factor. Ensure that the cell type you are using has active nucleoside transporters.
Q2: I am concerned about the potential cytotoxicity of Uridine-¹⁵N₂. How can I assess and mitigate this?
A2: While stable isotopes are generally considered non-toxic, high concentrations of any supplemented nucleoside can potentially perturb cellular metabolism.
-
Perform a Cytotoxicity Assay: It is recommended to perform a dose-response experiment to determine the concentration at which Uridine-¹⁵N₂ affects cell viability or proliferation in your specific cell line. Assays like MTT, or measuring cell proliferation rates can be used.
-
Start with Low Concentrations: Begin with lower concentrations of Uridine-¹⁵N₂ and increase as necessary to achieve sufficient labeling without impacting cell health. Studies have shown that uridine concentrations can have dose-dependent effects on cell growth and differentiation.
-
Monitor Cellular Metabolism: Be aware that uridine supplementation can influence various metabolic pathways, including glycolysis and protein modification. If your experimental aims are sensitive to such changes, it is important to include appropriate controls.
Quantitative Data: Uridine Analog Cytotoxicity
The following table summarizes data on the effects of uridine and its analogs on cell lines from various studies. Note that the specific effects can be highly dependent on the cell type and experimental conditions.
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| Uridine | HL-60 | Millimolar levels | Inhibition of cellular growth | |
| Uridine | HepG2 | 200 µM | Maximum abrogation of NRTI-induced mitochondrial toxicity | |
| Uridine Derivatives | L929 | Varied | Long alkyl chains and phenyl rings increased cytotoxicity | |
| 5-Fluorouracil | Murine Lymphoma L5178Y | 1.5 µM for 1h | Irreversible inhibition of cell proliferation | |
| Uridine | Hepatocellular Carcinoma Cells | 30-600 µM | Dose-dependent inhibition of proliferation |
Section 2: RNA Extraction and Analysis
Q1: I am experiencing RNA degradation during or after extraction from labeled cells. What can I do?
A1: RNA is highly susceptible to degradation by RNases. Here are some critical steps to prevent this:
-
Work in an RNase-Free Environment: Use certified RNase-free reagents, consumables, and dedicated equipment. Always wear gloves and change them frequently.
-
Immediate RNase Inactivation: After harvesting, immediately lyse the cells in a buffer containing a strong denaturant, such as guanidinium thiocyanate (the active ingredient in TRIzol).
-
Proper Sample Storage: If not proceeding immediately with extraction, snap-freeze cell pellets in liquid nitrogen and store them at -80°C.
-
DNase Treatment: Contaminating DNA can interfere with downstream applications. It is advisable to perform an on-column or in-solution DNase digestion step.
Q2: I am having trouble separating the ¹⁵N-labeled RNA from the unlabeled fraction in my RNA-SIP experiment.
A2: The separation of ¹⁵N-labeled RNA can be challenging due to the small difference in buoyant density compared to unlabeled RNA.
-
Optimize Gradient Formation: Ensure precise preparation of the cesium trifluoroacetate (CsTFA) gradient to achieve the necessary resolution.
-
Sufficient Isotopic Enrichment: A higher degree of ¹⁵N incorporation will result in a greater density shift, making separation easier. You may need to optimize your labeling conditions to maximize incorporation.
-
High-Quality RNA: Start with high-quality, intact RNA, as degraded RNA will smear in the gradient.
-
Consider Alternative Analysis: If physical separation proves too difficult, consider analyzing the total RNA population by mass spectrometry and quantifying the ratio of labeled to unlabeled uridine-containing fragments.
Q3: What are some common pitfalls in the mass spectrometry analysis of ¹⁵N-labeled RNA?
A3: Mass spectrometry of RNA and its modifications can be complex. Common issues include:
-
Chemical Instability: Some modified nucleosides can be unstable under certain pH and temperature conditions, potentially leading to inaccurate quantification.
-
Incomplete Enzymatic Digestion: The complete hydrolysis of RNA into individual nucleosides is critical for accurate quantification. The efficiency of nucleases can be affected by RNA modifications.
-
Chromatographic and Mass Spectrometric Issues: Problems with chromatographic separation, such as co-elution of isomers, and issues with mass spectrometric detection, like ion suppression, can lead to errors in quantification. The fragmentation pathways of nucleosides should be well-characterized to ensure correct identification.
-
Background Noise: The presence of unlabeled RNA can create background noise, making it difficult to detect the ¹⁵N-labeled signal, especially with low incorporation rates.
Experimental Protocols
Protocol 1: Uridine-¹⁵N₂ Metabolic Labeling of Mammalian Cells
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.
-
Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of Uridine-¹⁵N₂. A starting concentration of 100-200 µM can be tested. If possible, use a uridine-free medium to increase labeling efficiency.
-
Labeling: Remove the old medium, wash the cells once with PBS, and add the labeling medium. Incubate for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions. Protect the cells from light if using photosensitive uridine analogs.
-
Cell Harvesting: After labeling, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add TRIzol reagent directly to the plate and lyse the cells according to the manufacturer's protocol.
-
Proceed to RNA Extraction.
Protocol 2: Total RNA Extraction from Labeled Cells
This protocol is adapted from standard TRIzol-based RNA extraction methods.
-
Homogenization: After lysing the cells in TRIzol, pass the lysate through a pipette several times to ensure homogeneity.
-
Phase Separation: Add chloroform, shake vigorously, and centrifuge. This will separate the mixture into a lower organic phase, an interphase, and an upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 75% ethanol.
-
Resuspension: Air-dry the pellet briefly and resuspend it in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Visualizations
Uridine Salvage Pathway
The incorporation of exogenous Uridine-¹⁵N₂ into RNA relies on the cellular pyrimidine salvage pathway. The diagram below illustrates the key steps.
Caption: Uridine-¹⁵N₂ is transported into the cell and phosphorylated to eventually be incorporated into RNA.
Experimental Workflow for Uridine-¹⁵N₂ RNA Analysis
The following diagram outlines the major steps in a Uridine-¹⁵N₂ based RNA analysis experiment.
Caption: Overview of the experimental workflow for Uridine-¹⁵N₂ based RNA analysis.
References
- 1. Stable isotope probing: technical considerations when resolving (15)N-labeled RNA in gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 3. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uridine-¹⁵N₂ Labeling of RNA Transcripts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure complete Uridine-¹⁵N₂ labeling of RNA transcripts for downstream applications such as NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of ¹⁵N labeling of RNA?
A1: ¹⁵N labeling of RNA is primarily used for nuclear magnetic resonance (NMR) spectroscopy studies.[1][2] The incorporation of the ¹⁵N isotope, which has a nuclear spin of 1/2, helps to overcome signal degeneracy problems in NMR spectra of RNA, allowing for more precise structural and dynamic analyses.[3] This is crucial for understanding RNA folding, RNA-protein interactions, and the mechanisms of drug binding.
Q2: What are the main methods for producing ¹⁵N-labeled RNA?
A2: There are two primary methods for producing ¹⁵N-labeled RNA:
-
In vivo labeling in E. coli: This method involves growing E. coli in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl. The bacteria then incorporate the ¹⁵N into all nitrogen-containing biomolecules, including the nucleotides used for RNA synthesis.
-
In vitro transcription: This method uses a DNA template, a phage RNA polymerase (like T7, T3, or SP6), and ¹⁵N-labeled nucleotide triphosphates (NTPs) in a cell-free system to synthesize the target RNA.[4][5] This approach offers more control over the specific labeling pattern.
Q3: How can I quantify the efficiency of ¹⁵N incorporation into my RNA transcript?
A3: The efficiency of ¹⁵N incorporation can be quantified using mass spectrometry. By comparing the mass spectra of the labeled and unlabeled RNA, you can determine the percentage of ¹⁵N enrichment. Software like Protein Prospector can be used to analyze the data and calculate the labeling efficiency.
Q4: Can I selectively label specific nucleotide types with ¹⁵N?
A4: Yes, selective labeling is possible, particularly with in vitro transcription. You can provide only the desired ¹⁵N-labeled NTP (e.g., ¹⁵N-UTP and ¹⁵N-CTP) while the other NTPs remain unlabeled. Chemo-enzymatic synthesis methods also allow for site-specific incorporation of ¹⁵N-labeled nucleotides.
Q5: What are the critical considerations for purifying ¹⁵N-labeled RNA?
A5: Purification of ¹⁵N-labeled RNA is crucial to remove unlabeled contaminants, enzymes, and excess NTPs. Common purification methods include:
-
Denaturing polyacrylamide gel electrophoresis (PAGE).
-
Phenol-chloroform extraction followed by ethanol precipitation.
-
Affinity chromatography, especially for tagged RNA molecules. It is essential to work in an RNase-free environment to prevent degradation of the RNA transcript.
Troubleshooting Guides
This section addresses specific issues that may arise during Uridine-¹⁵N₂ labeling experiments.
Issue 1: Incomplete or Low ¹⁵N Labeling Efficiency
Possible Causes & Solutions
| Cause | Solution |
| Contamination with ¹⁴N Sources | Ensure that all components of the minimal medium, especially the nitrogen source, are free of ¹⁴N contamination. Use high-purity ¹⁵NH₄Cl as the sole nitrogen source for in vivo labeling. For in vitro transcription, use high-purity ¹⁵N-labeled NTPs. |
| Insufficient Cell Adaptation to Minimal Medium | When performing in vivo labeling, gradually adapt the E. coli culture to the M9 minimal medium. Start with a pre-culture in a richer medium, then transfer to a small volume of ¹⁵N minimal medium overnight before inoculating the main culture. |
| Suboptimal Growth Conditions | Optimize bacterial growth conditions such as temperature, pH, and aeration to ensure efficient nutrient uptake and incorporation. The pH of the media should be maintained around 7.4 for optimal growth. |
| Low Incorporation Rate of Labeled Nucleotides | For in vitro transcription, ensure the concentration of the ¹⁵N-labeled UTP is sufficient and not limiting the reaction. The molar extinction coefficient for UTP is 10,000 M⁻¹ cm⁻¹. |
Issue 2: Low Yield of RNA Transcript
Possible Causes & Solutions
| Cause | Solution |
| Poor Bacterial Growth (in vivo) | Ensure the minimal medium is properly supplemented with essential nutrients like glucose, magnesium sulfate, and trace elements. Some E. coli strains may grow slower in minimal media, so allow for a longer growth period. |
| Inefficient In Vitro Transcription Reaction | Optimize the concentrations of all reaction components, including the DNA template, RNA polymerase, and NTPs. Ensure the DNA template is of high quality and linearized correctly. Adding RNase inhibitors can help prevent RNA degradation during the reaction. |
| RNA Degradation | Maintain a strict RNase-free environment throughout the experiment. Use DEPC-treated water, sterile and RNase-free labware, and wear gloves. Consider adding RNase inhibitors to your reactions. |
| Loss During Purification | Be cautious during purification steps to avoid losing the RNA pellet. During ethanol precipitation, ensure the pellet is not disturbed when removing the supernatant. For column-based purification, ensure the binding and elution steps are performed according to the manufacturer's protocol. |
Issue 3: RNA Degradation
Possible Causes & Solutions
| Cause | Solution |
| RNase Contamination | Treat all solutions, glassware, and plasticware to remove RNases. Use certified RNase-free reagents and consumables. Always wear gloves and change them frequently. |
| Endogenous RNases | If working with cell lysates, ensure that lysis buffers contain strong denaturing agents (e.g., guanidinium thiocyanate) to inactivate endogenous RNases immediately. |
| Improper Storage | Store purified RNA at -80°C in an RNase-free buffer or precipitated under ethanol. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vivo Uridine-¹⁵N₂ Labeling of RNA in E. coli
This protocol is adapted from standard methods for ¹⁵N labeling of proteins in E. coli.
1. Preparation of M9 Minimal Medium (1 Liter)
-
10x M9 Salts (autoclaved): 67.8 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl.
-
In 800 mL of sterile, deionized water, add:
-
100 mL of 10x M9 salts.
-
1 g ¹⁵NH₄Cl (as the sole nitrogen source).
-
20 mL of 20% (w/v) sterile glucose.
-
2 mL of 1 M sterile MgSO₄.
-
0.1 mL of 1 M sterile CaCl₂.
-
1 mL of trace elements solution (optional but recommended).
-
-
Bring the final volume to 1 liter with sterile, deionized water.
-
Add the appropriate antibiotic for your expression plasmid.
2. Cell Culture and Induction
-
Day 1: Transform your E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your target RNA sequence. Plate on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.
-
Day 2: Inoculate a single colony into 5-10 mL of LB medium and grow until the culture is visibly cloudy.
-
In the evening of Day 2, use this pre-culture to inoculate 50 mL of ¹⁵N-labeled M9 minimal medium in a 250 mL flask. Grow overnight at 37°C with vigorous shaking.
-
Day 3: Inoculate 1 liter of pre-warmed ¹⁵N-labeled M9 minimal medium with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce RNA expression according to your specific system (e.g., with IPTG for T7-based systems).
-
Continue to grow the culture for the desired amount of time (typically 3-5 hours for RNA).
3. RNA Extraction and Purification
-
Harvest the cells by centrifugation.
-
Extract total RNA using a standard method such as TRIzol extraction or a commercial RNA purification kit.
-
Purify the specific RNA transcript of interest if necessary, for example, by using affinity tags or preparative gel electrophoresis.
Protocol 2: In Vitro Transcription of Uridine-¹⁵N₂ Labeled RNA
This protocol is a general guideline for in vitro transcription using T7 RNA polymerase.
1. Reaction Setup (20 µL reaction)
-
Nuclease-free water: to a final volume of 20 µL
-
5x Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
Linearized DNA template (0.5-1.0 µg): X µL
-
¹⁵N₂-UTP (concentration as required): Y µL
-
ATP, CTP, GTP (10 mM each): 2 µL each
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (20 U/µL): 1 µL
2. Incubation
-
Incubate the reaction mixture at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.
3. Template Removal and RNA Purification
-
Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the RNA transcript using phenol-chloroform extraction and ethanol precipitation, or a suitable column-based RNA purification kit.
Visualizations
References
- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uridine-¹⁵N₂ Pulse-Chase Assays
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers utilizing Uridine-¹⁵N₂ pulse-chase assays to study RNA metabolism. The information is tailored for scientists and drug development professionals, offering detailed methodologies and data interpretation guidance.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a Uridine-¹⁵N₂ pulse-chase assay?
A Uridine-¹⁵N₂ pulse-chase assay is a metabolic labeling technique used to study the synthesis and degradation rates (turnover) of RNA. During the "pulse" phase, cells are incubated with media containing Uridine-¹⁵N₂, a stable isotope-labeled form of uridine. This labeled uridine is incorporated into newly synthesized RNA. Subsequently, during the "chase" phase, the labeling medium is replaced with one containing an excess of unlabeled uridine. This prevents further incorporation of the ¹⁵N-labeled uridine. By analyzing the amount of ¹⁵N-labeled RNA at different time points during the chase, researchers can determine the rate at which the labeled RNA is degraded.
Q2: What are the main applications of this assay?
This method is valuable for determining the kinetic parameters of RNA synthesis and decay.[1] It allows for the quantitative analysis of RNA turnover, providing insights into how different conditions or treatments affect gene expression at the post-transcriptional level. It has been used to elucidate the secretory pathway and study the lifecycle of various molecules.
Q3: What are the key advantages of using a stable isotope like ¹⁵N₂-Uridine over radioactive labels?
Stable isotope labeling, such as with ¹⁵N₂-Uridine, offers several advantages over traditional radioactive methods (e.g., ³H-uridine). The primary benefits include increased safety due to the absence of radioactivity, and the ability to analyze samples using mass spectrometry. Mass spectrometry provides high sensitivity and the ability to distinguish between labeled and unlabeled RNA molecules with great precision, facilitating accurate quantification.
Troubleshooting Guide
Researchers may encounter several challenges during Uridine-¹⁵N₂ pulse-chase experiments. This guide addresses common issues in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low ¹⁵N₂-Uridine Incorporation | 1. Suboptimal Labeling Time: The pulse duration may be too short for sufficient incorporation. 2. Low Uridine Concentration: The concentration of ¹⁵N₂-Uridine in the pulse medium may be too low. 3. Cell Health: Cells may be unhealthy, leading to reduced metabolic activity and RNA synthesis. 4. Inefficient Uridine Uptake: Some cell lines may have less efficient uridine transport mechanisms. | 1. Optimize Pulse Duration: Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal pulse time for your cell line.[2] 2. Increase Uridine Concentration: Titrate the ¹⁵N₂-Uridine concentration to find the optimal level that maximizes incorporation without causing toxicity. 3. Ensure Cell Viability: Check cell viability before and after the experiment. Ensure cells are in the logarithmic growth phase. 4. Enhance Uptake: While less common for uridine, ensuring optimal culture conditions can improve overall metabolic processes. |
| High Background Signal (Incomplete Chase) | 1. Insufficient Chase Concentration: The concentration of unlabeled uridine in the chase medium may not be high enough to effectively outcompete the labeled precursor pool. 2. Intracellular Precursor Pools: Large intracellular pools of ¹⁵N₂-uridine triphosphate may persist after the pulse, leading to continued incorporation during the chase. 3. Label Re-incorporation: Labeled RNA that is degraded during the chase can release ¹⁵N₂-uridine, which is then re-incorporated into new RNA molecules.[3] | 1. Increase Chase Concentration: Use a high excess of unlabeled uridine in the chase medium (e.g., 100-fold or higher than the pulse concentration). 2. Optimize Chase Initiation: Wash cells thoroughly with chase medium at the beginning of the chase period to remove residual labeled medium. 3. Saturate with Unlabeled Uridine: The high concentration of unlabeled uridine during the chase should minimize the re-incorporation of any recycled labeled uridine. |
| Cell Toxicity or Altered Physiology | 1. High Concentration of Labeled Uridine: Some uridine analogs can be toxic to cells at high concentrations. 2. Prolonged Exposure: Long pulse times can lead to cellular stress. | 1. Determine Optimal Concentration: Perform a dose-response experiment to find the highest concentration of ¹⁵N₂-Uridine that does not impact cell viability or growth. 2. Minimize Pulse Duration: Use the shortest pulse time that provides sufficient signal for detection and analysis. |
| Variability Between Replicates | 1. Inconsistent Cell Numbers: Differences in the number of cells plated can lead to variations in RNA yield. 2. Inconsistent Timing: Precise timing of the pulse and chase periods is critical for reproducible results. 3. RNA Isolation and Processing: Inconsistent RNA extraction or sample handling can introduce variability. | 1. Accurate Cell Counting: Ensure accurate and consistent cell seeding for all replicates. 2. Standardize Timing: Use a timer and adhere strictly to the planned pulse and chase durations for all samples. 3. Standardize Protocols: Use a consistent and validated protocol for RNA isolation and downstream processing. |
| Difficulty in Data Analysis (Mass Spectrometry) | 1. Low Signal-to-Noise Ratio: Insufficient incorporation of the ¹⁵N label can make it difficult to distinguish labeled from unlabeled RNA fragments. 2. Complex Spectra: The presence of multiple modifications and isotopes can lead to complex mass spectra that are challenging to interpret. 3. Incomplete Labeling: Achieving 100% labeling of the precursor pool during the pulse is often not feasible, which can complicate quantitative analysis. | 1. Optimize Labeling: Refer to the "Low ¹⁵N₂-Uridine Incorporation" section to improve labeling efficiency. 2. Use Specialized Software: Employ software designed for stable isotope labeling data analysis to de-convolute complex spectra and accurately quantify labeled and unlabeled species. 3. Correct for Labeling Efficiency: Measure the labeling efficiency and use this information to correct the quantitative data. |
Experimental Protocols
Detailed Methodology for a Uridine-¹⁵N₂ Pulse-Chase Assay
This protocol provides a general framework. Optimization of cell numbers, labeling concentrations, and incubation times is recommended for each specific cell line and experimental setup.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete culture medium
-
Pulse medium: Complete culture medium supplemented with ¹⁵N₂-Uridine (e.g., 100 µM - 1 mM, to be optimized)
-
Chase medium: Complete culture medium supplemented with a high concentration of unlabeled uridine (e.g., 10-20 mM)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
RNA extraction kit
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Pre-incubation (Optional): To deplete endogenous uridine pools, you can pre-incubate cells in a uridine-free medium for a short period (e.g., 30-60 minutes) before the pulse.
-
Pulse:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed pulse medium containing ¹⁵N₂-Uridine.
-
Incubate the cells for the desired pulse duration (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.
-
-
Chase:
-
Aspirate the pulse medium.
-
Wash the cells three times with pre-warmed chase medium to remove any residual ¹⁵N₂-Uridine.
-
Add the pre-warmed chase medium containing a high concentration of unlabeled uridine. This is the start of the chase (time point 0).
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Time Points:
-
At each desired chase time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells.
-
For the 0-hour time point, harvest immediately after washing and adding the chase medium.
-
-
RNA Extraction:
-
Wash the harvested cells with ice-cold PBS.
-
Lyse the cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
-
Sample Preparation for Mass Spectrometry:
-
Digest the RNA into individual ribonucleosides.
-
Prepare the samples for LC-MS/MS analysis according to the instrument's requirements.
-
-
LC-MS/MS Analysis:
-
Separate the ribonucleosides by liquid chromatography.
-
Analyze the eluting compounds by tandem mass spectrometry to determine the ratio of ¹⁵N-labeled to ¹⁴N-unlabeled uridine.
-
-
Data Analysis:
-
Calculate the percentage of remaining ¹⁵N-labeled RNA at each time point.
-
Plot the percentage of labeled RNA versus time and fit the data to an exponential decay curve to determine the RNA half-life.
-
Visualizations
Uridine Salvage Pathway and Incorporation into RNA
The following diagram illustrates the cellular pathway for uridine uptake and its incorporation into newly synthesized RNA. Exogenous uridine is transported into the cell and phosphorylated by uridine-cytidine kinase (UCK) to form uridine monophosphate (UMP). UMP is further phosphorylated to uridine diphosphate (UDP) and then to uridine triphosphate (UTP). UTP is a direct precursor for RNA synthesis by RNA polymerases.
Caption: Uridine salvage pathway for RNA synthesis.
Experimental Workflow for Uridine-¹⁵N₂ Pulse-Chase Assay
This diagram outlines the key steps involved in performing a Uridine-¹⁵N₂ pulse-chase experiment, from cell preparation to data analysis.
References
- 1. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoscale imaging of DNA-RNA identifies transcriptional plasticity at heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Uridine-15N2 vs. 5-Ethynyluridine (5-EU) for Nascent RNA Labeling
For researchers, scientists, and drug development professionals, the accurate measurement of newly synthesized RNA is crucial for understanding gene expression dynamics, drug efficacy, and disease pathogenesis. Metabolic labeling of RNA with modified nucleosides has become a cornerstone technique for these investigations. This guide provides an objective comparison of two prominent methods: stable isotope labeling with Uridine-15N2 and bioorthogonal labeling with 5-ethynyluridine (5-EU).
This comparison delves into the principles, experimental workflows, performance characteristics, and potential artifacts of each method, supported by experimental data and detailed protocols. Our goal is to equip researchers with the necessary information to select the most appropriate RNA labeling strategy for their specific experimental needs.
At a Glance: this compound vs. 5-EU
| Feature | This compound | 5-Ethynyluridine (5-EU) |
| Labeling Principle | Incorporation of a stable isotope-labeled nucleoside. | Incorporation of a bioorthogonally modified nucleoside. |
| Detection Method | Mass Spectrometry (MS) or Multi-Isotope Imaging Mass Spectrometry (MIMS). | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with fluorescent azides or biotin-azide. |
| Quantification | Relative or absolute quantification based on isotopic ratios. | Fluorescence intensity or sequencing read counts after enrichment. |
| Potential for Perturbation | Generally considered non-perturbative to cellular processes. | Can perturb RNA metabolism, including splicing and nuclear export.[1][2][3] |
| Cytotoxicity | Low, as stable isotopes are naturally occurring and non-toxic. | Can exhibit cytotoxicity at higher concentrations or with prolonged exposure. |
| Downstream Applications | RNA turnover studies, quantitative transcriptomics (MS-based), spatial localization (MIMS). | RNA imaging, RNA sequencing (EU-RNA-seq), RNA-protein interaction studies. |
| Workflow Complexity | Requires specialized equipment (mass spectrometer) and data analysis software. | Involves chemical reaction steps (click chemistry) but is compatible with standard molecular biology techniques. |
Delving Deeper: Principles and Workflows
This compound: A Non-Invasive Tracer for RNA Synthesis
This compound is a uridine molecule in which the two nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope ¹⁵N. When introduced to cells, it is metabolized through the endogenous nucleotide salvage pathway and incorporated into newly transcribed RNA. This "heavy" RNA can then be distinguished from the pre-existing "light" RNA (containing the natural ¹⁴N isotope) by its increased mass.
The primary method for detecting and quantifying ¹⁵N-labeled RNA is mass spectrometry. By analyzing the isotopic distribution of RNA fragments or individual nucleosides, researchers can determine the rate of new RNA synthesis and decay.
5-Ethynyluridine (5-EU): A Versatile Tool for RNA Visualization and Sequencing
5-Ethynyluridine (5-EU) is a uridine analog containing a terminal alkyne group, a small and biologically inert functional group.[4] Like this compound, 5-EU is readily taken up by cells and incorporated into nascent RNA transcripts.[4]
The key advantage of 5-EU lies in its ability to undergo a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction allows for the covalent attachment of various reporter molecules, such as fluorescent dyes for imaging or biotin for affinity purification, to the alkyne handle on the incorporated 5-EU.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound and Analysis by LC-MS/MS
1. Cell Culture and Labeling: a. Culture cells in standard growth medium. b. For labeling, replace the standard medium with a custom medium lacking uridine and supplemented with a known concentration of this compound (e.g., 100 µM). The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. c. Harvest cells at desired time points.
2. RNA Extraction and Digestion: a. Extract total RNA using a standard method (e.g., Trizol reagent). b. Treat the RNA with DNase I to remove any contaminating DNA. c. To analyze nucleoside incorporation, digest the RNA to individual nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).
3. LC-MS/MS Analysis: a. Separate the nucleosides using liquid chromatography (LC). b. Detect and quantify the relative abundance of ¹⁴N-uridine and ¹⁵N-uridine using tandem mass spectrometry (MS/MS).
4. Data Analysis: a. Calculate the percentage of ¹⁵N-uridine incorporation by determining the ratio of the ¹⁵N-uridine peak area to the total uridine (¹⁴N + ¹⁵N) peak area. b. For RNA turnover studies, perform a pulse-chase experiment by replacing the ¹⁵N-uridine containing medium with medium containing an excess of unlabeled uridine and measure the decay of the ¹⁵N-labeled RNA over time.
Protocol 2: Metabolic Labeling of Nascent RNA with 5-EU and Detection by Fluorescence Microscopy
1. Cell Culture and Labeling: a. Culture cells on coverslips in a petri dish. b. Add 5-EU to the culture medium at a final concentration of 0.1-1 mM. The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically. c. At the end of the labeling period, wash the cells with PBS.
2. Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
3. Click Reaction: a. Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer. b. Incubate the coverslips with the click reaction cocktail for 30 minutes at room temperature in the dark. c. Wash the cells extensively with PBS.
4. Counterstaining and Imaging: a. Counterstain the nuclei with a DNA dye (e.g., DAPI). b. Mount the coverslips on microscope slides. c. Image the cells using a fluorescence microscope with the appropriate filter sets.
Performance and Considerations
Efficiency and Sensitivity:
-
This compound: The efficiency of incorporation is dependent on the cellular uptake and metabolism, which is generally high for uridine. The sensitivity of detection is determined by the mass spectrometer and can be very high, allowing for the detection of subtle changes in RNA synthesis.
-
5-EU: The incorporation efficiency of 5-EU is also generally high. The click reaction provides a high degree of signal amplification, leading to excellent sensitivity for both imaging and sequencing applications.
Perturbation and Cytotoxicity:
-
This compound: As stable isotopes are naturally occurring and do not alter the chemical properties of the molecule, this compound is considered to be minimally perturbative and non-toxic to cells.
-
5-EU: While a powerful tool, 5-EU is not without its caveats. Studies have shown that 5-EU incorporation can perturb RNA metabolism, leading to changes in alternative splicing and the nuclear retention of RNA. At higher concentrations and with longer incubation times, 5-EU can also exhibit cytotoxic effects. Therefore, it is crucial to use the lowest effective concentration and shortest labeling time possible.
Conclusion
The choice between this compound and 5-EU for RNA labeling depends heavily on the specific research question and the available instrumentation.
This compound is the preferred method when:
-
Minimizing cellular perturbation is a top priority.
-
The primary goal is accurate quantification of RNA synthesis and turnover rates.
-
Access to a mass spectrometer is available.
5-Ethynyluridine (5-EU) is the ideal choice for:
-
Visualizing newly synthesized RNA within cells and tissues.
-
Isolating and sequencing nascent RNA transcripts.
-
Experiments where the potential for metabolic perturbation can be controlled and accounted for.
By carefully considering the strengths and limitations of each method, researchers can confidently select the optimal approach to unravel the complexities of the transcriptome.
References
- 1. 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
A Comparative Guide to the Validation of Uridine-15N2 Labeling by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Uridine-15N2 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of uridine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the validation parameters, experimental protocols, and compare its performance with potential alternatives, supported by representative experimental data.
Introduction to Uridine Labeling and LC-MS/MS Quantification
Uridine, a fundamental component of RNA, plays a crucial role in various metabolic pathways.[1][2][3] Accurate quantification of uridine is vital in many research areas, including drug development and the study of metabolic diseases. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise measurements by correcting for variability during sample preparation and analysis.
This compound is an isotopologue of uridine where the two nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope ¹⁵N. This results in a mass shift of +2 Da compared to the natural uridine, allowing for its differentiation by the mass spectrometer while maintaining nearly identical chemical and physical properties.
Comparison of this compound with Alternatives
The ideal SIL-IS should co-elute with the analyte and exhibit the same ionization efficiency and extraction recovery, without contributing to the analyte's signal. While this compound is a widely used and effective internal standard, other labeled versions of uridine, such as those incorporating ¹³C, can also be utilized.
| Feature | This compound | ¹³C-Labeled Uridine (e.g., Uridine-¹³C₉) | Reference |
| Mass Shift | +2 Da | Variable (up to +9 Da for fully labeled) | |
| Isotopic Purity | Typically >98% | Typically >98% | Commercially available |
| Potential for Isotopic Crosstalk | Low, but natural abundance of ¹³C in the analyte can be a factor in high-resolution MS. | Minimal due to larger mass shift. | |
| Chemical and Physical Equivalence | Highly equivalent to unlabeled uridine. | Highly equivalent, though very high levels of ¹³C substitution can theoretically lead to minor chromatographic shifts. | |
| Cost | Generally cost-effective. | Can be more expensive depending on the extent of labeling. | Manufacturer dependent |
Key Considerations:
-
Mass Shift: A larger mass shift, as seen with highly ¹³C-labeled standards, can be advantageous in minimizing any potential signal overlap from the natural isotopic distribution of the analyte.
-
Isotopic Stability: Both ¹⁵N and ¹³C are stable isotopes and do not undergo radioactive decay.
-
Availability: this compound is readily available from various commercial suppliers.
Experimental Validation of this compound as an Internal Standard
A comprehensive validation of an LC-MS/MS method using this compound should assess its performance according to established guidelines. The following table summarizes key validation parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | ≥ 0.99 | |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | |
| Recovery (%) | Consistent, precise, and reproducible | |
| Matrix Effect | Normalized by the internal standard | |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration | General bioanalytical guidelines |
Experimental Protocols
Sample Preparation: RNA Hydrolysis to Nucleosides
This protocol is designed for the enzymatic hydrolysis of total RNA to its constituent nucleosides for subsequent LC-MS/MS analysis.
Materials:
-
Purified total RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Ammonium acetate buffer (pH ~8)
-
This compound internal standard solution
-
Molecular weight cutoff filters (optional)
-
LC-MS grade water and acetonitrile
Procedure:
-
To 1-10 µg of total RNA, add the this compound internal standard.
-
Add Nuclease P1 and incubate according to the manufacturer's instructions (e.g., 37°C for 2 hours).
-
Add Bacterial Alkaline Phosphatase and adjust the pH to ~8 with ammonium acetate buffer. Incubate as recommended (e.g., 37°C for 2 hours).
-
(Optional) Remove enzymes using a molecular weight cutoff filter.
-
Dilute the sample with an appropriate solvent (e.g., mobile phase A) to the desired concentration for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Uridine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
Visualizing the Workflow and Metabolic Context
The following diagrams, created using the DOT language, illustrate the experimental workflow and the metabolic pathway of uridine.
Caption: Experimental workflow for the quantification of uridine using this compound and LC-MS/MS.
Caption: Simplified diagram of the uridine de novo synthesis and salvage pathways.
Conclusion
The validation of this compound labeling by LC-MS/MS demonstrates it to be a robust and reliable internal standard for the accurate quantification of uridine. Its chemical and physical similarity to the unlabeled analyte ensures proper correction for experimental variations. While alternatives like ¹³C-labeled uridine exist and may offer advantages in specific high-resolution applications, this compound remains a cost-effective and scientifically sound choice for a wide range of research, clinical, and drug development applications. Proper method validation, including the assessment of linearity, accuracy, precision, and stability, is paramount to ensure data integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Nascent RNA Capture: Uridine-15N2 vs. 4-thiouridine (4sU)
For Researchers, Scientists, and Drug Development Professionals
In the study of gene expression dynamics, the ability to isolate and analyze newly synthesized (nascent) RNA is paramount. Metabolic labeling of RNA with uridine analogs is a powerful technique that allows for the temporal dissection of transcription, RNA processing, and decay. This guide provides an objective comparison of two such analogs: the well-established 4-thiouridine (4sU) and the stable isotope-labeled Uridine-15N2. While 4sU is a widely adopted tool for nascent RNA capture with a wealth of established protocols, this compound is primarily utilized in structural biology and its application for nascent RNA capture for sequencing is not yet a mainstream methodology. This comparison will explore the established performance of 4sU and the theoretical potential and challenges of using this compound for the same purpose.
At a Glance: Key Differences
| Feature | This compound | 4-thiouridine (4sU) |
| Labeling Principle | Incorporation of a stable isotope, increasing the molecular weight of the RNA. | Incorporation of a uridine analog with a thiol group. |
| Enrichment Method | No standard method for capture. Potentially density gradient centrifugation. | Thiol-specific biotinylation followed by streptavidin-based affinity purification.[1][2] |
| Detection in Sequencing | Not directly detectable by standard RNA sequencing. | Can induce T-to-C transitions after chemical treatment (e.g., SLAM-seq), allowing for computational identification of labeled transcripts.[3] |
| Established Protocols | Primarily for NMR-based structural analysis; no established protocols for nascent RNA capture for sequencing. | Numerous well-established protocols available (e.g., 4sU-Seq, TT-seq, SLAM-seq).[3][4] |
| Perturbation to RNA | Considered minimally perturbing to RNA structure and function. | Can affect pre-mRNA splicing and rRNA synthesis at high concentrations or with prolonged exposure. |
| Cytotoxicity | Generally considered non-toxic as it involves stable isotopes. | Can exhibit cytotoxicity at high concentrations in certain cell types. |
Mechanism of Action and Experimental Workflow
This compound: A Stable Isotope Approach
This compound is a uridine molecule in which both nitrogen atoms in the uracil base are replaced with the stable isotope ¹⁵N. When introduced to cells, it is metabolized through the nucleotide salvage pathway and incorporated into newly transcribed RNA in place of standard uridine. This results in a slight increase in the molecular weight of the nascent RNA.
The primary challenge in using this compound for nascent RNA capture lies in the separation of the labeled RNA from the pre-existing, unlabeled RNA pool. Unlike 4sU, this compound does not possess a unique chemical handle for affinity purification. Enrichment would likely rely on biophysical properties, such as the increased density of the ¹⁵N-labeled RNA, which would necessitate techniques like cesium chloride density gradient centrifugation. This method can be technically challenging, less efficient, and may not provide the high degree of purity required for sensitive downstream applications like next-generation sequencing.
4-thiouridine (4sU): The Gold Standard
4-thiouridine is a uridine analog where the oxygen at the 4th position of the pyrimidine ring is replaced by a sulfur atom. This substitution creates a reactive thiol group that serves as a chemical handle for the specific enrichment of nascent RNA. Like this compound, 4sU is taken up by cells and incorporated into newly synthesized RNA.
The key advantage of 4sU is the ability to specifically and efficiently isolate the labeled RNA. Following total RNA extraction, the thiol group on the incorporated 4sU can be biotinylated. The biotinylated RNA can then be captured with high specificity using streptavidin-coated magnetic beads. This affinity purification is highly efficient and yields a pure population of nascent transcripts suitable for various downstream analyses, including RT-qPCR and RNA sequencing.
Performance Comparison
| Parameter | This compound | 4-thiouridine (4sU) |
| Labeling Efficiency | Dependent on cellular uptake and metabolism, generally efficient. | In NIH-3T3 cells, 1-hour exposure to 200 µM 4sU results in approximately one 4sU per 50-100 nucleotides in nascent RNA. In mammalian cells, median incorporation rates range from 0.5% to 2.3%. |
| Cytotoxicity | Generally considered non-toxic. | Can be toxic at high concentrations. For example, >50 µM 4sU can cause nucleolar stress in U2OS cells. However, this is cell-type dependent. |
| Perturbation of RNA Metabolism | Minimal perturbation expected. | High concentrations (>50 µM) can inhibit rRNA synthesis and processing. May also interfere with pre-mRNA splicing, particularly for introns with weak splice sites. |
| Specificity of Capture | Potentially lower due to reliance on physical separation methods. | High specificity due to the covalent biotin-streptavidin interaction. |
| Ease of Use | Enrichment is technically demanding and requires specialized equipment. | The protocol is well-established, and commercial kits are available. |
Experimental Protocols
Nascent RNA Labeling with 4-thiouridine (4sU) and Enrichment
This protocol is a generalized procedure for labeling nascent RNA in cultured mammalian cells with 4sU followed by biotinylation and affinity purification.
1. Metabolic Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Add 4sU to the culture medium to a final concentration of 100-500 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. A typical labeling time is 15-60 minutes.
-
Incubate cells under their normal growth conditions for the desired labeling period.
2. Total RNA Isolation:
-
After labeling, aspirate the medium and lyse the cells directly on the plate using a TRIzol-like reagent.
-
Isolate total RNA according to the manufacturer's protocol. It is crucial to work in an RNase-free environment to prevent RNA degradation.
3. Biotinylation of 4sU-labeled RNA:
-
Resuspend the isolated total RNA in RNase-free water.
-
Prepare a biotinylation reaction mix containing the RNA, biotin-HPDP (or a similar thiol-reactive biotinylation reagent), and a biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
A typical reaction uses 1 µg of biotin-HPDP per 1 µg of total RNA.
-
Incubate the reaction at room temperature in the dark for 1.5-2 hours with rotation.
-
Remove excess biotin by performing a chloroform extraction followed by isopropanol precipitation.
4. Affinity Purification of Biotinylated RNA:
-
Resuspend the biotinylated RNA pellet in an appropriate binding buffer.
-
Prepare streptavidin-coated magnetic beads by washing them according to the manufacturer's instructions.
-
Add the biotinylated RNA to the washed beads and incubate at room temperature with rotation to allow for binding.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the captured nascent RNA from the beads using a reducing agent such as dithiothreitol (DTT), which cleaves the disulfide bond in the biotin-HPDP linker.
5. Downstream Analysis:
-
The eluted nascent RNA can be purified and concentrated by ethanol precipitation.
-
The purified nascent RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or library preparation for next-generation sequencing.
Note: For a detailed protocol, refer to publications such as Duffy et al. (2015) or the protocol provided by Garibaldi and Carranza.
Theoretical Protocol for Nascent RNA Enrichment with this compound
As there are no standard protocols for using this compound for nascent RNA capture for sequencing, the following is a theoretical outline based on the principles of stable isotope labeling and density gradient centrifugation.
1. Metabolic Labeling:
-
Culture cells in a medium containing this compound. The concentration and labeling time would need to be optimized to achieve sufficient incorporation for density-based separation.
2. Total RNA Isolation:
-
Isolate total RNA from the labeled cells using a standard protocol, ensuring high purity and integrity.
3. Density Gradient Centrifugation:
-
Prepare a cesium chloride (CsCl) or other suitable density gradient in an ultracentrifuge tube.
-
Layer the total RNA sample on top of the gradient.
-
Centrifuge at high speed for an extended period (e.g., >24 hours) to allow the RNA to migrate to its isopycnic point. ¹⁵N-labeled RNA will form a band at a slightly higher density than unlabeled ¹⁴N-RNA.
4. Fractionation and Analysis:
-
Carefully fractionate the gradient and collect the fractions containing the denser, ¹⁵N-labeled RNA.
-
Purify the RNA from the gradient medium.
-
The enriched nascent RNA can then be used for downstream analysis. The efficiency and purity of the enrichment would need to be rigorously validated.
Conclusion
For researchers aiming to capture and analyze nascent RNA transcripts, 4-thiouridine (4sU) is the current method of choice. It is a well-characterized and robust system with a plethora of established protocols and a clear workflow for high-purity enrichment of newly synthesized RNA. The potential for cytotoxicity and perturbation of RNA metabolism are important considerations that can be mitigated by careful optimization of labeling conditions.
This compound, while a valuable tool for NMR-based structural studies, is not a practical or established reagent for the specific application of nascent RNA capture for sequencing. The primary obstacle is the lack of a specific enrichment method, making the separation of labeled from unlabeled RNA a significant technical challenge. While theoretically possible through density gradient centrifugation, this approach is likely to be less efficient, more technically demanding, and may not provide the purity required for high-throughput sequencing applications. Therefore, for the foreseeable future, 4sU remains the superior and recommended choice for nascent RNA capture in functional genomics and drug discovery research.
References
Cross-Validation of Uridine Quantification: A Comparative Analysis of Isotope Dilution Mass Spectrometry and HPLC-UV Methods
For researchers, scientists, and drug development professionals engaged in metabolic studies, accurate quantification of nucleosides like uridine is paramount. This guide provides a comprehensive comparison of two prominent analytical techniques: the highly specific Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS) using Uridine-15N2 as an internal standard, and the widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This objective analysis is supported by experimental data and detailed protocols to aid in methodological selection and validation.
Quantitative Performance Comparison
The choice between LC-MS with a stable isotope-labeled internal standard and a conventional HPLC-UV method often depends on the required sensitivity, specificity, and the nature of the sample matrix. Isotope dilution LC-MS is considered the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[1] The use of this compound, a stable isotope-labeled version of uridine, allows for precise quantification by measuring the ratio of the analyte to the internal standard.[1][2]
Conversely, HPLC-UV is a robust and cost-effective method suitable for a wide range of applications.[3][4] While it may lack the sensitivity and specificity of LC-MS in complex matrices, its performance is often adequate for many research needs, especially with proper validation.
The following table summarizes key performance parameters for both methods based on published validation data.
| Performance Metric | Isotope Dilution LC-MS with this compound | HPLC-UV with External Standard |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | Low nanomolar to picomolar range | Nanomolar range |
| Accuracy (% Recovery) | Typically 95-105% | Typically 90-110% |
| Precision (% RSD) | < 15% | < 15% |
| Specificity | High (mass-based detection) | Moderate (retention time and UV spectrum) |
| Matrix Effect | Minimized by co-eluting internal standard | Can be significant, requires careful validation |
Experimental Workflows
A cross-validation study would involve analyzing the same set of samples by both LC-MS with this compound and HPLC-UV. The results would then be statistically compared to assess the correlation and agreement between the two methods.
Experimental Protocols
Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound
This method is based on the principle of isotope dilution, where a known amount of isotopically labeled this compound is added to the sample as an internal standard. The ratio of the endogenous (unlabeled) uridine to the labeled standard is then measured by mass spectrometry.
1. Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, urine, cell lysate), add a precise amount of this compound internal standard solution.
-
Perform protein precipitation using a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Uridine transition: Monitor the transition of the precursor ion (m/z of protonated uridine) to a specific product ion.
-
This compound transition: Monitor the transition of the precursor ion (m/z of protonated this compound) to a specific product ion.
-
-
Data Analysis: The concentration of uridine in the sample is calculated based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of unlabeled uridine and a fixed concentration of the internal standard.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method relies on the separation of uridine from other components in the sample by HPLC, followed by its detection and quantification based on its ultraviolet absorbance.
1. Sample Preparation:
-
Sample extraction is performed similarly to the LC-MS method (e.g., protein precipitation), but without the addition of an internal standard.
-
The supernatant is collected for analysis.
2. HPLC-UV Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Injection Volume: 20-50 µL.
-
-
UV Detection:
-
Wavelength: Uridine has a maximum absorbance at approximately 260 nm.
-
-
Data Analysis:
-
Quantification is performed using an external standard calibration curve. A series of solutions with known concentrations of uridine are injected, and a calibration curve of peak area versus concentration is constructed. The concentration of uridine in the sample is then determined from this curve.
-
Signaling Pathway Context
Uridine plays a crucial role in various metabolic and signaling pathways. For instance, it is a fundamental building block for RNA synthesis and is involved in the synthesis of UDP-glucose, a key precursor for glycogen synthesis and glycosylation reactions. Accurate quantification of uridine is therefore critical for studying these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Biological Equivalence of Uridine-15N2 and Uridine: A Guide for Researchers
This guide provides a comprehensive comparison of Uridine-15N2 and unlabeled uridine, focusing on their biological equivalence for researchers, scientists, and drug development professionals. Utilizing stable isotope-labeled compounds is a cornerstone of modern metabolic research, and understanding their biological behavior relative to their unlabeled counterparts is critical for accurate data interpretation.
Executive Summary: Biological Equivalence is a Valid Assumption
While direct, head-to-head clinical studies comparing the pharmacokinetics of this compound and unlabeled uridine are not extensively published, the fundamental principles of stable isotope labeling and a wealth of data from analogous compounds strongly support their biological equivalence. This compound contains two heavier, non-radioactive nitrogen isotopes (¹⁵N) in its pyrimidine ring. This subtle increase in mass does not alter the molecule's chemical structure, reactivity, or its recognition by enzymes and transporters.
A key study evaluating a similarly labeled compound, phenobarbital (1,3-¹⁵N₂-2-¹³C-labeled), found no kinetic isotope effect in humans. The pharmacokinetic parameters, including half-life, volume of distribution, and clearance, were identical between the labeled and unlabeled drug.[1] This provides strong evidence that the introduction of ¹⁵N isotopes into a molecule does not impede its metabolic processing. Therefore, this compound is an excellent and reliable tracer for uridine, expected to follow identical metabolic pathways and exhibit the same pharmacokinetic profile.
Uridine Metabolism: De Novo Synthesis and Salvage Pathways
Uridine metabolism is central to cellular function, providing the necessary building blocks for RNA synthesis and other critical processes. Cells utilize two primary pathways to acquire uridine nucleotides:
-
De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine, ultimately forming uridine monophosphate (UMP).
-
Salvage Pathway: This energy-efficient pathway recycles pre-existing pyrimidine bases and nucleosides, including uridine from the extracellular environment, to form UMP.
Once formed, UMP is sequentially phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP). UTP is a direct precursor for RNA synthesis and can also be converted to cytidine triphosphate (CTP).
Uridine Metabolic Pathways
Pharmacokinetic Profile of Unlabeled Uridine
The following table summarizes key pharmacokinetic parameters of unlabeled uridine in humans, which can be used as a reference for studies involving this compound.
| Parameter | Value | Route of Administration | Subject Population | Reference |
| Cmax | 36.1 ± 11.3 µM | Oral | Healthy Volunteers | [2] |
| Cmax | 60-80 µM | Oral (10-12 g/m²) | Healthy Volunteers | [2] |
| Tmax | 2-3 hours | Oral (as Uridine Triacetate) | Patients with Orotic Aciduria | [3] |
| Half-life (t½) | 118 minutes | Intravenous Infusion | Cancer Patients | [4] |
| Half-life (t½) | 2-2.5 hours | Oral (as Uridine Triacetate) | Patients with Orotic Aciduria | |
| AUC | ~5 mmol/L/hr | Intravenous Infusion (12 g/m²) | Cancer Patients | |
| Urinary Excretion | 15-40% | Intravenous Infusion | Cancer Patients |
Experimental Protocol for Verification of Biological Equivalence
For researchers wishing to formally verify the biological equivalence of this compound and unlabeled uridine in their specific experimental system, the following protocol outlines a comparative pharmacokinetic and RNA incorporation study.
Experimental Workflow for Comparison
Detailed Methodologies
1. Comparative Pharmacokinetic Analysis
-
Animal/Cell Model: Use a relevant animal model or cell culture system. For in vivo studies, divide animals into two groups: one receiving unlabeled uridine and the other receiving an equimolar dose of this compound.
-
Administration: Administer the compounds via the desired route (e.g., oral gavage, intravenous injection).
-
Plasma Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) and process to obtain plasma.
-
Sample Preparation and LC-MS/MS: Prepare plasma samples for analysis. Use a validated LC-MS/MS method to simultaneously quantify the concentrations of unlabeled uridine and this compound.
-
Data Analysis: Calculate and compare the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both groups.
2. RNA Incorporation Analysis
-
RNA Extraction: Isolate total RNA using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit). Ensure the purity and integrity of the RNA.
-
RNA Hydrolysis: Digest the purified RNA into its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. Alternatively, acid hydrolysis with formic acid can be performed.
-
LC-MS/MS Quantification: Analyze the resulting nucleoside mixture by LC-MS/MS. Develop a method that can chromatographically separate and quantify both unlabeled uridine and this compound.
-
Data Analysis: Determine the amount of this compound incorporated into the RNA pool and express it as a percentage of the total uridine.
Conclusion
This compound serves as a biologically equivalent tracer for unlabeled uridine, enabling precise and accurate metabolic and pharmacokinetic studies without the concerns associated with radioisotopes. The provided experimental framework allows researchers to confirm this equivalence within their own systems, ensuring the highest level of confidence in their findings. The combination of stable isotope labeling with modern mass spectrometry techniques continues to be a powerful approach for advancing our understanding of nucleoside metabolism in health and disease.
References
- 1. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine triacetate Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. Phase I and pharmacokinetic studies of high-dose uridine intended for rescue from 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Uridine-15N2 as an Internal Standard for Quantitative RNA Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of RNA research and therapeutics, accurate quantification of RNA is paramount. The dynamic nature of the transcriptome and the low abundance of many RNA species necessitate robust and precise analytical methods. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for these studies, and the use of stable isotope-labeled internal standards is crucial for achieving reliable and reproducible results. This guide provides a comprehensive comparison of Uridine-15N2 as an internal standard for quantitative RNA studies, evaluating its performance against other common alternatives and providing detailed experimental insights.
The Critical Role of Internal Standards in Quantitative RNA Analysis
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] By introducing a known amount of a labeled compound that is chemically identical to the analyte of interest, researchers can normalize the signal of the endogenous analyte, thereby improving the accuracy and precision of quantification.[1][2] Stable isotope-labeled internal standards (SILIS), such as this compound, are considered the gold standard as they co-elute with the unlabeled analyte and exhibit the same ionization efficiency, effectively compensating for matrix effects and other sources of analytical variability.[2][3]
This compound: A Robust Internal Standard for RNA Quantification
This compound, a uridine molecule where both nitrogen atoms in the uracil base are replaced with the heavy isotope ¹⁵N, serves as an excellent internal standard for the quantification of uridine and its modified forms in RNA samples. Its key advantage lies in its chemical identity to the natural uridine, ensuring that it behaves identically during extraction, derivatization, and chromatography. The mass difference of +2 Da allows for clear differentiation from the endogenous, unlabeled uridine in the mass spectrometer.
Comparison of this compound with Alternative Internal Standards
While this compound is a widely used internal standard, other stable isotope-labeled compounds are also employed in quantitative RNA studies. The choice of internal standard often depends on the specific requirements of the experiment, including the target analytes and the available instrumentation.
| Feature | This compound | ¹³C-Labeled Uridine | Deuterium (D)-Labeled Uridine |
| Primary Application | Quantification of uridine and its modifications in RNA via LC-MS. | Quantification of uridine and its modifications; metabolic flux analysis. | Can be used as an internal standard, but less ideal due to potential chromatographic shifts. |
| Natural Abundance of Isotope | ~0.37% for ¹⁵N. | ~1.1% for ¹³C. | ~0.015% for ²H (Deuterium). |
| Mass Shift | +2 Da (for [1,3-¹⁵N₂]uridine). | Variable, +1 Da per ¹³C atom (e.g., +9 Da for fully ¹³C-labeled uridine). | Variable, +1 Da per D atom. |
| Chromatographic Behavior | Co-elutes with unlabeled uridine. | Co-elutes with unlabeled uridine. | May exhibit slight retention time shifts compared to the unlabeled analyte ("isotope effect"). |
| Spectral Complexity | Simpler isotopic envelope compared to ¹³C-labeled standards. | Can create more complex isotopic envelopes in MS. | Generally simple mass shift. |
| Key Advantages | - Lower natural abundance provides a cleaner background in MS.- Chemically identical to the analyte. | - Larger mass shifts can provide better separation from unlabeled peaks in some cases.- Useful for metabolic labeling studies to trace carbon backbones. | - Relatively inexpensive to synthesize. |
| Key Disadvantages | Smaller mass shift might be a limitation in some high-resolution MS applications. | Higher natural abundance can complicate background signals in MS. | - Potential for isotopic exchange.- Chromatographic separation from the analyte can complicate quantification. |
Note: The ideal internal standard should be chemically identical to the analyte, have a sufficient mass difference to be resolved by the mass spectrometer, and be free of any unlabeled counterpart.
Experimental Protocol: Quantification of RNA Modifications using a Stable Isotope-Labeled Internal Standard
The following is a generalized protocol for the quantification of modified nucleosides in RNA using an approach that can be adapted for this compound as an internal standard. This protocol is based on established methods for LC-MS/MS analysis of RNA hydrolysates.
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol extraction).
-
For analysis of specific RNA species (e.g., tRNA, mRNA), perform further purification steps such as HPLC or oligo(dT) selection.
2. Addition of Internal Standard:
-
Add a known amount of the this compound internal standard to the purified RNA sample. The amount should be optimized to be within the linear dynamic range of the assay.
3. Enzymatic Hydrolysis of RNA:
-
Digest the RNA sample containing the internal standard into individual nucleosides. A common enzyme cocktail includes:
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
-
Incubate the reaction mixture at 37°C for at least 2 hours. For certain modifications, a longer digestion time may be necessary.
4. Sample Cleanup (Optional but Recommended):
-
Remove enzymes and other potential interferences using a molecular weight cutoff filter (e.g., 10 kDa).
5. LC-MS/MS Analysis:
-
Inject the hydrolyzed sample onto a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive ion mode.
-
Set up a dynamic multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the unlabeled and the ¹⁵N-labeled uridine.
6. Data Analysis:
-
Integrate the peak areas for both the endogenous uridine and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the absolute quantity of the analyte using a calibration curve generated with known amounts of the unlabeled standard and a fixed amount of the internal standard.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in quantitative RNA analysis using a stable isotope-labeled internal standard.
Caption: Experimental workflow for quantitative RNA analysis.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
The selection of an appropriate internal standard is a critical decision in the design of quantitative RNA studies. This compound offers a reliable and robust option, particularly for LC-MS-based applications, due to its chemical similarity to the endogenous analyte and the low natural abundance of the ¹⁵N isotope. While alternatives such as ¹³C-labeled uridine have their merits, especially in metabolic flux analysis, this compound provides a clean and accurate means for the absolute quantification of uridine and its modified counterparts. By following a well-defined experimental protocol and understanding the principles of isotope dilution mass spectrometry, researchers can achieve the high level of precision and accuracy required to unravel the complexities of the transcriptome.
References
Validating RNA Synthesis Rates: A Comparative Guide to Uridine-15N2 Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metabolic labeling methods for the validation of RNA synthesis rates, with a focus on the use of Uridine-15N2. We will delve into the experimental protocols, present comparative data against other common techniques, and visualize key processes to aid in understanding and implementation.
Comparative Analysis of RNA Synthesis Rate Measurement Methods
The accurate measurement of RNA synthesis rates is fundamental to understanding gene expression dynamics. Various methods have been developed, each with its own set of advantages and limitations. Below is a summary of key techniques compared to this compound labeling.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| This compound Labeling | Metabolic incorporation of a stable isotope-labeled nucleoside ([1,3-15N2]uridine) into newly synthesized RNA. Quantification is performed using mass spectrometry.[1] | - Non-radioactive and minimally perturbative to cellular processes. - Allows for direct measurement of RNA synthesis and turnover.[2] - High specificity and accuracy in quantification.[1] | - Requires sensitive mass spectrometry equipment. - Can be more expensive than other methods. | - Detailed studies of RNA kinetics and turnover. - In vivo labeling in animal models.[2] - Quantitative analysis of RNA modifications.[3] |
| 4-thiouridine (4sU) Labeling | Incorporation of a thiol-containing uridine analog into nascent RNA, which can then be biotinylated and purified. | - Well-established protocols and commercial kits are available. - High efficiency of incorporation and purification. | - Can be toxic at high concentrations and long exposure times, potentially triggering a nucleolar stress response and inhibiting rRNA synthesis. - The bulky biotin tag may affect downstream applications. | - Genome-wide analysis of RNA synthesis and decay. - Pulse-chase experiments to determine RNA half-lives. |
| 5-ethynyluridine (EU) Labeling | Incorporation of an alkyne-modified uridine analog into new RNA, which is detected via a "click" reaction with a fluorescent azide. | - High sensitivity and low background, allowing for imaging applications. - Does not require antibodies for detection. | - Potential for incorporation into DNA in some organisms, leading to non-specific signal. - The click reaction requires a copper catalyst, which can be toxic to cells. | - Visualization of RNA synthesis in cells and tissues. - High-throughput sequencing of nascent transcripts (EU-RNA-seq). - Analysis of RNA splicing kinetics. |
| Transcription Run-On (TRO) | In vitro elongation of nascent transcripts in isolated nuclei in the presence of labeled nucleotides. | - Provides a direct measure of transcriptionally engaged RNA polymerases. | - Requires cell permeabilization and nuclear isolation, which may alter the physiological state. - Labor-intensive and can have lower throughput. | - Measuring changes in the transcription rates of specific genes. - Identifying the locations of active RNA polymerases. |
Experimental Protocol: Validating RNA Synthesis Rates with this compound
This protocol outlines the key steps for metabolic labeling of RNA with this compound followed by mass spectrometry analysis to determine synthesis rates.
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing [1,3-15N2]uridine. The final concentration and labeling time will need to be optimized for the specific cell type and experimental goals. A typical starting point is a pulse-chase experiment with a labeling pulse of several hours.
2. RNA Extraction:
-
Following the labeling period, harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
Ensure high-quality, intact RNA is obtained by assessing RNA integrity on a denaturing agarose gel or using an automated electrophoresis system.
3. RNA Digestion to Nucleosides:
-
Digest the purified RNA into its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Analyze the eluting nucleosides using a high-resolution mass spectrometer.
-
The incorporation of 15N2 into uridine will result in a mass shift of +2 Da compared to the unlabeled (14N) uridine.
-
Quantify the ratio of labeled to unlabeled uridine to determine the rate of new RNA synthesis. This is typically achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Calculate the fraction of newly synthesized RNA by dividing the peak area of the 15N2-labeled uridine by the sum of the peak areas for both labeled and unlabeled uridine.
-
RNA synthesis rates can then be modeled based on the time course of isotope incorporation.
Visualizing Key Processes
To better understand the context of RNA synthesis and the workflow for its validation, the following diagrams are provided.
RNA synthesis is tightly regulated by complex signaling networks within the cell. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and proliferation, in part by controlling protein synthesis and ribosome biogenesis, which are intrinsically linked to RNA synthesis.
References
A Comparative Analysis of Uridine-15N2 Incorporation in Cellular RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Uridine-15N2 incorporation across different cell lines, offering insights into RNA synthesis dynamics. The data presented here, supported by detailed experimental protocols, is intended to assist researchers in designing and interpreting metabolic labeling studies for drug development and fundamental biological research.
Quantitative Comparison of this compound Incorporation
Stable isotope labeling with this compound is a powerful technique to trace the synthesis of new RNA molecules within a cell. The rate of incorporation can vary significantly between different cell lines, reflecting their unique metabolic and proliferative states. Below is a summary of available data on this compound incorporation.
| Cell Line | Description | This compound Incorporation Data | Key Findings |
| THP-1 | Human monocytic leukemia cell line | Progressive nuclear labeling observed between 15 and 120 minutes of pulse-labeling.[1] Intense labeling is often seen in the nucleolus, the primary site of ribosomal RNA (rRNA) synthesis.[1] | Demonstrates dynamic RNA synthesis and trafficking. The cytosolic RNA labeling tends to decrease during a label-free chase, while nuclear RNA labeling remains relatively stable over a 120-minute period.[1] |
| HeLa | Human cervical cancer cell line | While direct quantitative data for this compound is not readily available in the reviewed literature, studies using radiolabeled uridine (³H-uridine) have shown active incorporation into RNA. The rate of uptake and incorporation can be influenced by exogenous uridine concentrations. | Uridine incorporation is a well-established method for studying RNA synthesis in this cell line. |
| MCF-7 | Human breast cancer cell line | Similar to HeLa cells, specific quantitative data for this compound is limited. However, research using ¹⁴C-uridine demonstrates that these cells actively utilize both de novo and salvage pathways for pyrimidine nucleotide synthesis, which includes uridine incorporation into RNA. | The balance between de novo synthesis and salvage of uridine can be influenced by the cellular metabolic state and the presence of specific enzyme inhibitors. |
Note: The table highlights the need for further direct comparative studies of this compound incorporation across a broader range of cell lines to fully understand the cell-type-specific differences in RNA metabolism.
Experimental Protocols
Measuring the incorporation of this compound into cellular RNA typically involves the following key steps: metabolic labeling, RNA extraction, RNA hydrolysis, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Metabolic Labeling with this compound
-
Cell Culture: Culture the desired cell lines (e.g., THP-1, HeLa, MCF-7) to a logarithmic growth phase under standard conditions.
-
Labeling Medium: Prepare a culture medium supplemented with a known concentration of this compound (e.g., 100 µM).
-
Pulse Labeling: Replace the standard culture medium with the this compound containing medium and incubate the cells for a specific period (e.g., 15, 30, 60, 120 minutes) to allow for the incorporation of the labeled nucleoside into newly synthesized RNA.
-
Cell Harvesting: After the desired labeling time, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound and harvest the cells.
Total RNA Extraction
-
Lysis: Lyse the harvested cells using a suitable RNA extraction reagent (e.g., TRIzol or a column-based kit).
-
Purification: Follow the manufacturer's protocol to extract and purify the total RNA. Ensure the removal of DNA by treating the sample with DNase I.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
RNA Hydrolysis to Nucleosides
-
Enzymatic Digestion: Digest the purified total RNA into its constituent nucleosides using a mixture of enzymes. A common combination includes nuclease P1 (to digest RNA to 5'-mononucleotides) followed by bacterial alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides).
-
Sample Cleanup: After digestion, the sample may require cleanup to remove enzymes and other interfering substances. This can be achieved by methods such as solid-phase extraction (SPE).
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Separate the individual nucleosides in the digested RNA sample using a liquid chromatography system, typically with a C18 reverse-phase column.
-
Mass Spectrometric Detection: Analyze the eluting nucleosides using a mass spectrometer. The instrument will be set to detect the mass-to-charge ratio (m/z) of both unlabeled uridine and this compound.
-
Data Analysis: Quantify the amount of this compound incorporated by comparing the peak area of the labeled uridine to that of the unlabeled uridine. This ratio provides a measure of the rate of new RNA synthesis.
Visualizing the Process and Pathways
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for this compound incorporation analysis.
Uridine is incorporated into RNA primarily through the pyrimidine salvage pathway. This pathway recycles nucleosides and nucleobases from the degradation of nucleic acids or from exogenous sources.
Caption: Uridine salvage pathway for RNA synthesis.
References
Safety Operating Guide
Navigating the Disposal of Uridine-15N2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Uridine-15N2, a non-hazardous, isotopically labeled compound. Adherence to these guidelines will support operational safety and logistical efficiency.
Initial Safety Assessment and Classification
This compound is a stable, non-radioactive isotopically labeled form of uridine. Its disposal is dictated by the chemical properties of uridine itself, which is generally not classified as a hazardous substance. The primary consideration for disposal is to prevent unnecessary chemical contamination of the environment and to comply with local and institutional regulations.
Key Safety and Classification Data:
| Parameter | Classification | Guidance |
| Hazard Class | Non-hazardous | Not regulated as a dangerous good for transport. |
| Isotopic Label | Nitrogen-15 (¹⁵N) | Stable, non-radioactive isotope. No radiological precautions are necessary.[1][2] |
| Primary Disposal Concern | Chemical Waste | Disposal is governed by the chemical properties of the compound, not the isotopic label.[1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid, in solution, or residual amounts in empty containers).
1. Solid this compound Waste:
-
Segregation: Do not mix solid this compound with hazardous waste.[3] Combining non-hazardous with hazardous waste requires the entire mixture to be treated as hazardous, increasing disposal costs and complexity.[3]
-
Containment: Place the solid waste in a clearly labeled, sealed container. The original manufacturer's container is ideal. If using a different container, ensure it is appropriate for solid chemical waste.
-
Labeling: The container must be clearly labeled as "Non-hazardous Waste" and include the chemical name: "this compound".
-
Disposal: Arrange for disposal through your institution's chemical waste program or a licensed waste disposal company. Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular laboratory trash, but you must confirm this with your institution's Environmental Health and Safety (EHS) office.
2. This compound in Solution (Aqueous):
-
Evaluation: Determine if the solvent or other components in the solution are hazardous. If the solution contains hazardous materials, it must be disposed of as hazardous waste according to your institution's guidelines.
-
Non-Hazardous Aqueous Solutions: If this compound is dissolved in a non-hazardous solvent (e.g., water or a benign buffer), it can typically be disposed of as non-hazardous liquid waste.
-
Containment and Labeling: Collect the solution in a designated, leak-proof container labeled "Non-hazardous Aqueous Waste" with the full chemical contents listed, including "this compound" and the solvent.
-
Disposal: Consult your institutional EHS guidelines. Some institutions may permit the drain disposal of non-hazardous aqueous solutions after neutralization of pH if necessary. However, many institutions require all chemical solutions to be collected for disposal by a licensed contractor. Never pour organic solvents down the drain.
3. Empty this compound Containers:
-
Decontamination: To be considered "empty," a container must be triple-rinsed with a suitable solvent (e.g., water for aqueous solutions).
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste, following the guidelines for this compound solutions. Subsequent rinsates can often be disposed of down the drain, pending institutional policy.
-
Container Disposal: Once triple-rinsed, deface or remove the original label to prevent confusion. The empty, rinsed container can then typically be disposed of in the regular laboratory glass or plastic recycling stream.
Experimental Protocol: Triple Rinsing of Empty Containers
-
Initial Rinse: Add a small amount of an appropriate solvent (e.g., deionized water) to the empty container, ensuring all interior surfaces are wetted.
-
Collection: Pour the rinsate into a designated waste container for non-hazardous chemical waste.
-
Repeat: Perform the rinse two more times, collecting the second and third rinsates as directed by your institution's EHS guidelines.
-
Final Disposal: After the third rinse and air-drying, deface the label and dispose of the container in the appropriate recycling or solid waste bin.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Uridine-15N2
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of Uridine-15N2. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this stable isotope-labeled compound.
Hazard Identification and Classification
This compound is a stable, non-radioactive isotopically labeled form of uridine. While stable isotopes do not pose a radiological hazard, the chemical properties are generally identical to the unlabeled parent compound.[1][2] Some safety data sheets (SDS) for similar compounds indicate potential hazards.[3] It is crucial to handle this compound with the same precautions as unlabeled uridine, adhering to standard laboratory safety practices.
A summary of potential hazards identified for similar compounds is provided below. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact material you are using.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301+P312, P330 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | P304+P340, P312 |
This data is based on the SDS for Uridine-13C9, 15N2 and may not be fully representative of this compound.[3] Always refer to the supplier-specific SDS.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. The minimum required PPE for handling this compound in a laboratory setting is outlined below.[4]
| PPE Category | Specification | Rationale |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from dust and splashes. |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. For prolonged contact or when handling solutions, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields. | Protects eyes from airborne particles of the solid compound. |
| Chemical safety goggles. | Required when handling solutions to protect against splashes. | |
| Face shield. | Recommended in conjunction with goggles when there is a significant risk of splashing. | |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator if dusty conditions are unavoidable or if ventilation is inadequate. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Workflow for Handling Solid this compound
Caption: Workflow for handling solid this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before handling, put on all required PPE: lab coat, nitrile gloves, and safety glasses.
-
Ensure work is performed in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is recommended to minimize inhalation of dust.
-
-
Handling the Compound :
-
Retrieve this compound from its designated storage location. It is typically stored at 2-8°C.
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the solid compound. Avoid generating dust.
-
If preparing a stock solution, add the solvent to the solid slowly to prevent splashing. If using water, the solution should be filtered and sterilized before use if for cell culture.
-
-
Storage :
-
Keep the container tightly closed when not in use to protect from moisture.
-
Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.
-
Recommended storage temperature is typically 2-8°C. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.
-
-
Spill Response :
-
In case of a spill, avoid breathing dust.
-
For a solid spill, mechanically recover the product (e.g., sweep or vacuum) and place it into a labeled container for disposal.
-
For a liquid spill, absorb with an inert material (e.g., diatomite) and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface.
-
Disposal Plan
This compound waste must be handled as chemical waste in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain or in regular trash.
Waste Segregation and Disposal Protocol
Caption: Waste disposal workflow for this compound.
Disposal Steps:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, during all waste handling procedures.
-
Solid Waste :
-
Collect all solid waste, including unused product and contaminated items (e.g., weigh boats, pipette tips, gloves), in a designated, sealable container.
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste :
-
If this compound has been dissolved in a solvent, the solution must be disposed of as hazardous liquid waste.
-
Collect the liquid waste in a sealed, appropriate chemical waste container.
-
The label must identify all chemical constituents, including the solvent(s) and this compound.
-
-
Empty Containers :
-
Handle uncleaned, empty product containers as you would the product itself.
-
Triple-rinse the empty container with a suitable solvent. Collect the rinsate and dispose of it as hazardous liquid waste.
-
-
Final Disposal :
-
Store sealed waste containers in a designated, safe secondary containment area until disposal.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
